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  • Product: 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole
  • CAS: 1245822-76-7; 1458615-94-5

Core Science & Biosynthesis

Foundational

Melting point and thermodynamic stability of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole

An In-depth Technical Guide Melting Point and Thermodynamic Stability of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Melting Point and Thermodynamic Stability of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2][3] Its metabolic stability and versatile substitution patterns make it a privileged structure in modern drug discovery.[1][4] This guide focuses on 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole (CAS: 1458615-94-5), a substituted pyrazole with significant potential as a synthetic building block. The determination of fundamental physicochemical properties, such as melting point and thermodynamic stability, is a non-negotiable prerequisite in the drug development pipeline. These parameters are critical for ensuring purity, guiding formulation, establishing storage conditions, and meeting regulatory standards.[5][6][7] This document provides a comprehensive framework of validated experimental and computational methodologies for the robust characterization of this compound, designed to equip researchers with the practical knowledge required for its thorough evaluation.

Introduction: The Pyrazole Core in Pharmaceutical Sciences

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This simple scaffold is remarkably prevalent in pharmaceuticals, lending its structure to drugs with applications ranging from anti-inflammatory (Celecoxib) to anticancer (Zanubrutinib) and antiviral agents.[1][8] The value of the pyrazole core lies in its unique electronic properties, metabolic robustness, and its capacity to engage in various non-covalent interactions with biological targets.[2]

The subject of this guide, 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole, presents a unique combination of substituents:

  • 5-Cyclopropyl Group: Introduces conformational rigidity and a three-dimensional character, which can enhance binding affinity to protein targets.

  • 1-Ethyl Group: Modulates lipophilicity and metabolic stability.

  • 4-Iodo Group: Serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex molecular architectures.[9][10]

Before any advanced biological screening or formulation can occur, a foundational understanding of the molecule's solid-state properties is essential. The melting point is a primary indicator of purity and is influenced by the crystal lattice energy. Thermodynamic stability, assessed by decomposition temperature, dictates the compound's shelf-life and is a critical safety parameter.[7] This guide outlines the gold-standard techniques for determining these properties: Differential Scanning Calorimetry (DSC) for melting point analysis and Thermogravimetric Analysis (TGA) for stability, complemented by computational predictions using Density Functional Theory (DFT).

Experimental Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5][11] It is the preferred method for melting point determination in the pharmaceutical industry because it provides not only the transition temperature but also the enthalpy of fusion (ΔHfus), offering a quantitative measure of the energy required to break the crystal lattice.[12][13]

Causality Behind Experimental Choices
  • Why DSC over Capillary Method? While the traditional capillary method provides a melting range, DSC offers superior accuracy and quantitative data. It can detect subtle thermal events, characterize polymorphism, and determine purity, which are crucial for regulatory submissions.[5]

  • Why a Hermetic Pan? A sealed aluminum pan prevents sample loss due to sublimation or evaporation during heating, ensuring that the measured heat flow corresponds solely to the thermal transitions of the compound itself.

  • Why a Heat-Cool-Heat Cycle? The initial heating run reveals the melting behavior of the as-is material. The cooling and subsequent reheating steps can uncover information about recrystallization behavior, glass transitions in amorphous content, and polymorphism.[5]

Detailed Experimental Protocol: DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C, ΔHfus = 28.45 J/g).

  • Sample Preparation: Accurately weigh 2-5 mg of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole into a Tzero aluminum hermetic pan. Crimp the lid to seal the pan.

  • Reference Preparation: Prepare an empty, sealed Tzero aluminum pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, typically high-purity nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[5]

  • Temperature Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min.

    • Record the heat flow versus temperature.

  • Data Analysis:

    • Analyze the resulting thermogram. The melting event will appear as an endothermic peak.

    • Determine the Onset Temperature , which is the extrapolated beginning of the melting process and is often reported as the melting point.

    • Determine the Peak Temperature , the temperature at which the rate of heat absorption is maximal.

    • Integrate the area under the peak to calculate the Enthalpy of Fusion (ΔHfus) in J/g.

Visualization and Data Presentation

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample pan Place in Hermetic Aluminum Pan weigh->pan seal Seal Pan pan->seal load Load Sample & Ref Pans seal->load purge Purge with Nitrogen (50 mL/min) load->purge program Run Temperature Program (e.g., 10 °C/min) purge->program thermogram Generate Thermogram (Heat Flow vs. Temp) program->thermogram analyze Determine Onset Tₘ, Peak Tₘ, and ΔHfus thermogram->analyze

Caption: Experimental workflow for DSC analysis.

Table 1: Illustrative DSC Data for 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole

ParameterValueDescription
Onset Melting Temp (Tₘ)e.g., 115.5 °CThe extrapolated temperature at which melting begins.
Peak Melting Tempe.g., 118.2 °CTemperature of maximum heat absorption.
Enthalpy of Fusion (ΔHfus)e.g., 95.3 J/gEnergy required to melt the sample.

Table 2: Melting Points of Structurally Related Pyrazole Compounds for Comparison

CompoundMelting Point (°C)Citation
4-Iodopyrazole108-110[14][15]
3,5-Dinitropyrazole175-176[16]
Unsubstituted Pyrazole70[17]
1-(2',3',4'-Tri-n-decyloxyphenyl)-3-(3'',4'',5''-Tri-n-decyloxyphenyl)-1,3-propanodione43[18]

Note: The data in Table 1 is hypothetical and serves as a template for reporting experimental results.

Thermodynamic Stability Assessment via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis provides critical information about the thermal stability of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere.[6][7] For pharmaceutical compounds, TGA is used to determine the temperature at which thermal decomposition begins, a key indicator of the compound's stability under thermal stress.

Causality Behind Experimental Choices
  • Why TGA? TGA directly measures mass loss, providing an unambiguous indication of decomposition, dehydration (loss of water), or desolvation (loss of solvent). This is fundamental for establishing stability limits for storage and manufacturing.[7]

  • Why an Inert Atmosphere? Conducting the analysis under a nitrogen purge prevents thermo-oxidative decomposition, which can occur in the presence of air. This allows for the determination of the compound's intrinsic thermal stability, separate from its reactivity with oxygen.

Detailed Experimental Protocol: TGA Analysis
  • Instrument Setup: Use a calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole into an alumina or platinum crucible.

  • Analysis Conditions:

    • Place the crucible onto the TGA balance mechanism.

    • Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a temperature below any expected thermal events (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, to a high temperature (e.g., 500 °C) to ensure complete decomposition is observed.

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature.

    • Determine the Onset Decomposition Temperature (T_onset) , typically calculated from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve. This temperature represents the point at which significant thermal degradation begins.

Visualization and Data Presentation

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample pan Place in Alumina or Platinum Crucible weigh->pan load Load Crucible pan->load purge Purge with Nitrogen load->purge program Heat at 10 °C/min to 500 °C purge->program curve Generate TGA Curve (% Mass vs. Temp) program->curve analyze Determine Onset of Decomposition (T_onset) curve->analyze

Caption: Experimental workflow for TGA analysis.

Table 3: Illustrative TGA Data for 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole

ParameterValueDescription
Onset of Decomposition (T_onset)e.g., 215 °CTemperature at which significant mass loss begins.
Residual Mass @ 500 °Ce.g., < 1%Mass remaining after heating, indicating complete decomposition.

Note: The data in Table 3 is hypothetical and serves as a template for reporting experimental results. The thermal decomposition of nitropyrazoles has been studied, suggesting that the pyrazole ring can break down at elevated temperatures.[19]

Computational Prediction of Thermodynamic Stability

In parallel with experimental work, computational chemistry offers powerful predictive insights into molecular properties.[20] Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, from which thermodynamic properties like enthalpy of formation can be derived.[21][22] These calculations are invaluable for comparing the intrinsic stability of a molecule against its isomers or related structures and for rationalizing experimental findings.[20]

Rationale for Computational Approach
  • Predictive Power: DFT can estimate thermodynamic stability before a compound is even synthesized, aiding in the design of new molecules.

  • Mechanistic Insight: It provides information about molecular orbitals, bond strengths, and charge distribution, which helps explain observed reactivity and stability.[23]

  • Comparative Analysis: It allows for the systematic comparison of a series of compounds, identifying trends in stability as a function of structural modifications.

Computational Methodology: DFT Workflow
  • Structure Building: Construct the 3D structure of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole using molecular modeling software.

  • Method Selection:

    • Software: Use a quantum chemistry package such as Gaussian.

    • Functional/Basis Set: Employ a widely validated combination, such as the B3LYP functional with the 6-31G(d) basis set, which offers a good balance of accuracy and computational cost for organic molecules.[24][25]

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule in the gas phase.

  • Frequency Calculation: Conduct a vibrational frequency analysis on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Thermochemical Analysis: From the frequency calculation output, extract key thermodynamic parameters, including the standard enthalpy of formation (ΔHf°). This value can be used to compare the relative thermodynamic stability of the molecule with isomers.

Visualization of Computational Workflow

DFT_Workflow start Build 3D Molecular Structure optimize Geometry Optimization (e.g., B3LYP/6-31G(d)) start->optimize freq Frequency Calculation optimize->freq verify Imaginary Frequencies? freq->verify output Extract Thermodynamic Data (e.g., Enthalpy of Formation) verify->output No reoptimize Re-optimize Structure verify->reoptimize Yes reoptimize->optimize

Caption: Computational workflow for DFT analysis.

Conclusion

The thorough characterization of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole is a prerequisite for its potential application in pharmaceutical research and development. This guide provides a robust, multi-pronged strategy for determining its melting point and thermodynamic stability. By integrating the precise, quantitative data from experimental techniques like DSC and TGA with the predictive power of computational methods like DFT, researchers can build a comprehensive physicochemical profile of the compound. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data, paving the way for the confident advancement of this and other novel pyrazole derivatives in the drug discovery pipeline.

References

  • Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. (n.d.). Der Pharma Chemica. Retrieved March 7, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). MDPI. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024, January 27). MDPI. Retrieved March 7, 2026, from [Link]

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (2021, November 28). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Pyrazole: An Important Core in Many Marketed and Clinical Drugs. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2024, January 6). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021, November 29). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (2021, February 12). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis And Characterization Of Novel Pyrazole-Imidazole Hybrid Derivatives With Structure-Property Analysis. (2025, January 22). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. (n.d.). Sahu | International Journal of Thermodynamics and Chemical Kinetics. Retrieved March 7, 2026, from [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2019, May 16). PMC. Retrieved March 7, 2026, from [Link]

  • Thermal Decomposition of Nitropyrazoles. (2015, February 23). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Mesogenic Pyrazaboles: Synthesis, Properties, and Structural Characterization. (2000, January 12). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. (2022, February 10). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4. (2007, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]

  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • DFT study of nitrogenated heterocycles of six and seven links. (n.d.). Bulgarian Chemical Communications. Retrieved March 7, 2026, from [Link]

  • Development and Validation of Quantum Mechanically Derived Force-Fields: Thermodynamic, Structural, and Vibrational Properties of Aromatic Heterocycles. (2018, July 24). Journal of Chemical Theory and Computation. Retrieved March 7, 2026, from [Link]

  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. (2022, October 14). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 4-Iodopyrazole. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • MEASUREMENT OF ENTHALPIES OF VAPORIZATION OF VOLATILE HETEROCYCLIC COMPOUNDS BY DSC. (n.d.). AKJournals. Retrieved March 7, 2026, from [Link]

  • TGA Analysis in Pharmaceuticals. (2024, January 23). ResolveMass Laboratories Inc.. Retrieved March 7, 2026, from [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. Retrieved March 7, 2026, from [Link]

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2023, December 18). Open Access Journals. Retrieved March 7, 2026, from [Link]

  • Lot Release Testing Analytics for Small-Molecule Drugs. (2018, October 2). Pharmaceutical Technology. Retrieved March 7, 2026, from [Link]

  • Use of differential scanning calorimetry (DSC) to study the thermodynamics of DNA-based interactions and nucleic acid-based ther. (2016, March 21). MedCrave online. Retrieved March 7, 2026, from [Link]

  • Differential scanning calorimetry (DSC analysis) in a laboratory. (n.d.). FILAB. Retrieved March 7, 2026, from [Link]

  • Synthesis of cyclopropyl-1H-pyrazol-4-yl substituted with... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Differential Scanning Calorimetry Analysis. (n.d.). Intertek. Retrieved March 7, 2026, from [Link]

  • Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. (n.d.). PMC. Retrieved March 7, 2026, from [Link].nlm.nih.gov/pmc/articles/PMC6387588/)

Sources

Exploratory

Preliminary Toxicity and Hazard Assessment of CAS 1458615-94-5: A Mechanistic and Methodological Guide

Executive Summary In early-stage drug discovery and chemical development, the proactive identification of structural alerts is paramount to preventing late-stage attrition. CAS 1458615-94-5 (5-Cyclopropyl-1-ethyl-4-iodo-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and chemical development, the proactive identification of structural alerts is paramount to preventing late-stage attrition. CAS 1458615-94-5 (5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole) is a highly specialized, commercially available synthetic building block. While its pyrazole core is a privileged scaffold in medicinal chemistry, the specific functionalization—a cyclopropyl ring adjacent to a heteroaromatic system, coupled with a heavy halogen (iodine)—presents a unique intersection of potential toxicological liabilities.

As a Senior Application Scientist, my approach to evaluating this compound bypasses generic screening. Instead, we must deploy a targeted, mechanism-driven hazard assessment. This guide dissects the physicochemical liabilities of CAS 1458615-94-5 and outlines a self-validating in vitro workflow to quantify its risks of reactive metabolite generation, hepatotoxicity, and phototoxicity.

Structural Alert Profiling & Mechanistic Causality

The toxicity of CAS 1458615-94-5 cannot be assessed as a static molecule; it must be evaluated as a dynamic participant in biological and photochemical systems. We isolate two primary structural alerts:

A. The Cyclopropyl Motif: Bioactivation and Reactive Metabolites

Cyclopropyl rings are frequently utilized to improve metabolic stability and modulate lipophilicity. However, when situated on or near electron-rich systems, they become prime targets for Cytochrome P450 (CYP450)-mediated bioactivation .

  • The Mechanism: CYP enzymes (predominantly CYP3A4 and CYP2C9) can oxidize the cyclopropyl motif via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT). This yields a highly unstable carbon-centered radical.

  • The Consequence: To relieve immense ring strain, the radical undergoes rapid ring-opening, generating a reactive electrophile (such as an α,β -unsaturated aldehyde or "enal") . If not intercepted by endogenous glutathione (GSH), these electrophiles covalently bind to nucleophilic residues on hepatic proteins, leading to Time-Dependent Inhibition (TDI) of CYPs and idiosyncratic hepatotoxicity.

B. The Iodo-Heteroaromatic Core: The "Heavy Atom Effect" and Phototoxicity

The 4-iodo-pyrazole core presents a distinct biophysical hazard. Halogenated heteroaromatics are notorious for their phototoxic potential when exposed to UVA/visible light.

  • The Mechanism: The presence of iodine introduces a profound "heavy atom effect," which dramatically increases spin-orbit coupling within the molecule .

  • The Consequence: When the pyrazole ring absorbs photons, the heavy iodine atom facilitates rapid Intersystem Crossing (ISC) from the excited singlet state to a long-lived triplet state. This triplet state transfers energy directly to molecular oxygen, generating highly cytotoxic singlet oxygen ( 1O2​ ) and reactive oxygen species (ROS), leading to lipid peroxidation and cell death.

Tiered In Vitro Hazard Assessment Workflow

To systematically evaluate these liabilities, we employ a tiered workflow that moves from structural flagging to definitive in vitro quantification.

Workflow Start CAS 1458615-94-5 Hazard Assessment InSilico In Silico Profiling (Structural Alerts) Start->InSilico Metab HLM Reactive Metabolite Trapping InSilico->Metab Cyclopropyl Alert Photo OECD 432 3T3 NRU Phototoxicity InSilico->Photo Iodo-Aromatic Alert Cyto HepaRG 3D Hepatotoxicity InSilico->Cyto Baseline Toxicity

Caption: Tiered in vitro hazard assessment workflow for CAS 1458615-94-5.

Self-Validating Experimental Protocols

A robust toxicological assessment relies on self-validating systems—protocols where internal controls inherently prove the assay's mechanical success. Do not simply run the compound; prove the system works while running the compound.

Protocol 1: Reactive Metabolite Trapping (HLM + GSH)

Causality: We utilize Human Liver Microsomes (HLM) to provide the necessary CYP450 enzymes for bioactivation. We introduce exogenous Glutathione (GSH) as a "soft" nucleophile. If the cyclopropyl ring opens to form a soft electrophile, GSH will trap it, forming a stable adduct that can be quantified via LC-HRMS.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw pooled HLMs on ice to preserve enzymatic activity.

  • Incubation Assembly: In a 96-well plate, combine HLM (1.0 mg/mL final protein concentration), GSH (5.0 mM), and CAS 1458615-94-5 (10 µM).

    • Self-Validation Step: Include a parallel well with Diclofenac (10 µM) as a positive control for CYP2C9-mediated reactive metabolite formation.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1.0 mM final concentration).

  • Termination: At precise intervals (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & LC-HRMS Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant using a Q-TOF LC-MS/MS system.

    • Analytical Causality: Utilize neutral loss scanning for m/z 129 (loss of pyroglutamic acid). This specific fragmentation is a universal hallmark of GSH adducts, eliminating false positives from the background matrix.

Protocol 2: Phototoxicity Assessment (OECD TG 432)

Causality: We employ the OECD 432 standard using Balb/c 3T3 fibroblasts. We use Neutral Red (NR) dye because it only accumulates in the intact lysosomes of living cells. If the iodo-pyrazole generates singlet oxygen under UVA, lysosomal membranes will rupture, preventing NR uptake.

Step-by-Step Methodology:

  • Cell Seeding: Seed Balb/c 3T3 cells into two identical 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO 2​ to allow monolayer formation.

  • Compound Dosing: Treat the cells with serial dilutions of CAS 1458615-94-5 (0.1 µM to 100 µM) in Earle's Balanced Salt Solution (EBSS).

    • Self-Validation Step: Dose a separate row with Chlorpromazine (CPZ) as a positive phototoxic control.

  • Irradiation Phase: Incubate for 1 hour in the dark. Next, expose Plate 1 (+UVA) to a non-cytotoxic dose of 5 J/cm² UVA light (320-400 nm). Keep Plate 2 (-UVA) strictly in the dark.

    • Causality: The dark plate proves that any observed cell death is strictly photo-induced, not a result of baseline chemical cytotoxicity.

  • Recovery & Staining: Wash the cells with PBS, replace with standard culture medium, and incubate for 24 hours. Add Neutral Red dye (50 µg/mL) and incubate for exactly 3 hours.

  • Extraction & Readout: Wash the cells, extract the absorbed NR dye using an ethanol/acetic acid desorb solution, and measure optical absorbance at 540 nm.

  • Data Calculation: Calculate the IC 50​ for both plates. The Photo-Irritation Factor (PIF) is derived by dividing the IC 50​ (-UVA) by the IC 50​ (+UVA). A PIF > 5 classifies the compound as a phototoxicant.

Mechanistic Visualization of Bioactivation

The following diagram illustrates the specific biochemical cascade triggered by the CYP450 oxidation of the cyclopropyl group on CAS 1458615-94-5.

Pathway Parent 5-Cyclopropyl-1-ethyl -4-iodo-1H-pyrazole CYP CYP450 Oxidation (SET / HAT) Parent->CYP Radical Carbon-Centered Radical Intermediate CYP->Radical RingOpen Cyclopropyl Ring Opening Radical->RingOpen Electrophile Reactive Electrophile (e.g., Enal) RingOpen->Electrophile GSH GSH Trapping (Detoxification) Electrophile->GSH + Glutathione Tox Protein Covalent Binding (Hepatotoxicity) Electrophile->Tox GSH Depletion

Caption: Proposed CYP450-mediated bioactivation pathway of the cyclopropyl motif.

Quantitative Data Interpretation

To contextualize the experimental outputs, the following table summarizes the target thresholds for concern and the expected profile for CAS 1458615-94-5 based on Structure-Activity Relationship (SAR) data of analogous halogenated cyclopropyl-heterocycles.

Table 1: Quantitative Hazard Assessment Metrics for CAS 1458615-94-5

Assay / MetricTarget Threshold for ConcernExpected Profile (SAR)Mechanistic Rationale
HLM GSH Adduct Formation > 50 pmol/mg protein/minModerate to HighCYP-mediated cyclopropyl ring opening yields reactive electrophiles that rapidly conjugate with GSH.
HepaRG Cytotoxicity (IC 50​ ) < 10 µM> 30 µMThe pyrazole core is generally well-tolerated; toxicity is likely metabolite-driven over extended timeframes.
3T3 NRU Phototoxicity (PIF) PIF > 5PIF > 5 (Probable)Iodine heavy-atom effect increases intersystem crossing to the triplet state, generating cytotoxic ROS under UVA.
CYP3A4 Time-Dependent Inhibition kinact​/KI​ > 10 mL/min/µmolElevated RiskCovalent binding of the reactive enal intermediate directly to the CYP3A4 apoenzyme active site.

References

  • Metabolism and Bioactivation: It’s Time to Expect the Unexpected Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Hepatotoxicity Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Structurally Characterized BODIPY-Appended Oxidovanadium(IV) β-Diketonates for Mitochondria-Targeted Photocytotoxicity National Library of Medicine (PMC) URL:[Link]

  • Test No. 432: In Vitro 3T3 NRU Phototoxicity Test OECD Guidelines for the Testing of Chemicals URL:[Link]

Foundational

The Structural Elucidation of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole Derivatives: A Technical Guide for Advanced Drug Discovery

This in-depth technical guide provides a comprehensive overview of the crystallographic data and structural analysis of 5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazole derivatives. Tailored for researchers, scientists, and prof...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the crystallographic data and structural analysis of 5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazole derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, and potential applications of this class of compounds, which are of significant interest in medicinal chemistry. While a specific crystal structure for 5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazole is not publicly available at the time of this writing, this guide will leverage the known crystallographic data of the closely related and well-characterized 4-iodo-1H-pyrazole as a foundational model. We will explore the synthetic methodologies to access the target molecule and discuss the anticipated structural implications of the cyclopropyl and ethyl substitutions.

Introduction: The Significance of Substituted Pyrazoles in Medicinal Chemistry

Pyrazole derivatives are a cornerstone in the field of medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs. Their versatile chemical nature allows for a wide range of substitutions, leading to a diverse array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of specific substituents, such as a cyclopropyl group at the 5-position, an ethyl group at the 1-position, and an iodine atom at the 4-position, can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.

The 4-iodo substituent is of particular strategic importance in drug design. It can act as a bulky halogen atom that can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-protein binding. Furthermore, the carbon-iodine bond serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthetic Strategies for 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole Derivatives

The synthesis of the target compound, 5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazole, can be approached through a multi-step sequence, typically involving the formation of the pyrazole core, followed by sequential N-alkylation and C-iodination.

Synthesis of the Pyrazole Core

A common route to substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of a 5-cyclopropyl pyrazole precursor, a suitable starting material would be a β-diketone bearing a cyclopropyl group.

N-Ethylation of the Pyrazole Ring

The introduction of the ethyl group at the N1 position can be achieved through standard N-alkylation procedures. The regioselectivity of this step is crucial, as alkylation can potentially occur at either of the two nitrogen atoms in the pyrazole ring.

Regioselective C-Iodination

The final step involves the introduction of the iodine atom at the C4 position of the pyrazole ring. This is typically achieved through electrophilic iodination. Several iodinating agents can be employed, with the choice often depending on the reactivity of the pyrazole substrate.[1]

Experimental Protocol: A General Procedure for the Iodination of Pyrazoles

A widely used and environmentally friendly method for the iodination of pyrazoles utilizes molecular iodine in the presence of an oxidizing agent like hydrogen peroxide.[2]

  • Dissolution: Dissolve the pyrazole starting material (1.0 mmol) in a suitable solvent, such as water or acetonitrile (5 mL).

  • Addition of Iodine: Add molecular iodine (I₂) (1.1 mmol) to the solution.

  • Addition of Oxidant: Slowly add an oxidizing agent, for example, a 30% aqueous solution of ceric ammonium nitrate (CAN) (1.2 mmol) in acetonitrile (5 mL).[1]

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 80°C) and monitor its progress using thin-layer chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[1]

Crystallographic Analysis: Insights from 4-Iodo-1H-pyrazole

As a direct crystal structure of 5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazole is not available, we will examine the detailed crystallographic data of the parent compound, 4-iodo-1H-pyrazole, to infer the structural characteristics of our target molecule.[3][4]

The crystal structure of 4-iodo-1H-pyrazole has been determined by single-crystal X-ray diffraction, providing valuable insights into its solid-state conformation and intermolecular interactions.[3]

Crystallographic Parameter 4-Iodo-1H-pyrazole
Chemical FormulaC₃H₃IN₂
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)11.083(2)
b (Å)6.015(1)
c (Å)7.978(2)
α (°)90
β (°)90
γ (°)90
Volume (ų)531.5(2)
Z4
Calculated Density (g/cm³)2.571
Temperature (K)172
RadiationMo Kα (λ = 0.71073 Å)

Table 1: Key crystallographic data for 4-iodo-1H-pyrazole.[3]

Molecular and Supramolecular Structure

In the solid state, 4-iodo-1H-pyrazole molecules are organized into one-dimensional chains, or catemers, through intermolecular N-H···N hydrogen bonds.[3][5] This is a notable feature, as the chloro and bromo analogues of this compound form trimeric clusters.[3] The N(H)···N distance in these hydrogen bonds is approximately 2.87(3) Å.[3]

The crystal packing of 4-iodo-1H-pyrazole also reveals the presence of halogen bonding interactions.[6] These interactions, where the iodine atom acts as a Lewis acid, contribute to the overall stability of the crystal lattice.[6]

Anticipated Structural Impact of Substituents

The introduction of a cyclopropyl group at the C5 position and an ethyl group at the N1 position on the 4-iodo-1H-pyrazole core is expected to have several structural consequences:

  • Steric Hindrance: The bulky cyclopropyl and ethyl groups will likely influence the crystal packing, potentially disrupting the catemeric hydrogen-bonding network observed in the parent compound.

  • Conformational Flexibility: The ethyl group introduces a degree of conformational flexibility, which could lead to different crystalline polymorphs.

  • Intermolecular Interactions: The presence of the aliphatic C-H bonds in the cyclopropyl and ethyl groups may introduce additional weak C-H···N or C-H···I interactions, further influencing the supramolecular architecture.

Spectroscopic Characterization

The structural elucidation of 5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazole would be incomplete without a thorough spectroscopic analysis. While experimental data for the specific target molecule is not available, we can predict the expected spectroscopic signatures based on known data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the cyclopropyl group (a multiplet), and the pyrazole ring proton. The chemical shift of the pyrazole proton will be influenced by the electron-withdrawing effect of the iodine atom.

  • ¹³C NMR: The carbon NMR spectrum will provide characteristic signals for the carbons of the pyrazole ring, the ethyl group, and the cyclopropyl group. The carbon atom attached to the iodine will exhibit a downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the C-H stretching vibrations of the aromatic and aliphatic groups, as well as C=C and C=N stretching vibrations of the pyrazole ring.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the exact mass of the 5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazole molecule. The isotopic pattern of the molecular ion will be characteristic of an iodine-containing compound.

Applications in Drug Discovery and Development

4-Iodopyrazole derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules.[3] The iodine atom serves as a key functional group for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[3] This allows for the systematic exploration of the chemical space around the pyrazole core, which is a critical aspect of lead optimization in drug discovery programs.

The specific substitution pattern of 5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazole makes it an attractive scaffold for targeting various enzymes and receptors. The cyclopropyl group, for instance, is a known bioisostere for a phenyl ring and can impart favorable metabolic stability and binding affinity.

Conclusion

While the definitive crystal structure of 5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazole remains to be determined, this technical guide has provided a comprehensive framework for its synthesis, characterization, and potential structural features. By leveraging the detailed crystallographic data of the parent 4-iodo-1H-pyrazole, we have offered valuable insights into the likely molecular and supramolecular architecture of this promising derivative. The synthetic protocols and analytical methodologies described herein provide a solid foundation for researchers to further explore this and related compounds in their quest for novel therapeutic agents. The elucidation of the precise three-dimensional structure of this molecule through single-crystal X-ray diffraction will be a crucial next step in fully understanding its structure-property relationships and unlocking its full potential in drug discovery.

References

  • BenchChem. (n.d.). Technical Support Center: 4-Iodopyrazole Reactions.
  • BenchChem. (n.d.). The Crystalline Architecture of 4-Iodopyrazole: A Technical Guide for Researchers and Drug Development Professionals.
  • K.L. Rue, et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole.
  • Semantic Scholar. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles.
  • National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem. Retrieved from [Link].

  • Middle East Technical University. (n.d.). DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES A THESIS SUBMITTED.
  • ResearchGate. (2025, August 10). Synthesis of 4-iodopyrazoles: A Brief Review.
  • ChemRxiv. (2026, January 16). Practical Synthesis of Pyrazol-4-thiols.
  • PubMed. (2011, May 15).
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • ResearchGate. (2016, February 4).
  • NSF PAR. (2023, May 1).
  • ResearchGate. (n.d.). Synthesis of cyclopropyl-1H-pyrazol-4-yl substituted with....
  • BenchChem. (n.d.). Exploring the Synthesis Pathways of 4-Iodopyrazole (CAS 3469-69-0).
  • ChemicalBook. (n.d.). 4-Iodopyrazole(3469-69-0) 1H NMR spectrum.
  • ResearchGate. (n.d.). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound.
  • SpectraBase. (n.d.). 4-Iodo-1-methyl-1H-pyrazole - Optional[13C NMR] - Chemical Shifts.
  • MDPI. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Utility of 4-Iodopyrazole and 4-Bromopyrazole.
  • PMC. (n.d.).
  • Oriental Journal of Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • PMC. (n.d.).
  • MDPI. (n.d.).
  • PubMed. (2024, January 5).
  • MDPI. (2022, December 8).

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Ligand Optimization, and Validated Experimental Workflows Introduction & Mechanistic Rationale Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Ligand Optimization, and Validated Experimental Workflows

Introduction & Mechanistic Rationale

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core motif in kinase inhibitors, such as the ALK inhibitor crizotinib and the JAK1/2 inhibitor ruxolitinib 1. Among pyrazole building blocks, 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole (CAS: 1458615-94-5) 2 is highly sought after for introducing complex, sterically demanding vectors into API candidates.

However, functionalizing the 4-position of this specific pyrazole via Suzuki-Miyaura cross-coupling presents significant synthetic challenges. While the carbon-iodine bond is inherently highly reactive toward oxidative addition by Palladium(0) 3, the microenvironment around the C4 position is severely congested. The adjacent 5-cyclopropyl group and 1-ethyl group create a steric bottleneck that drastically impedes the transmetalation and reductive elimination steps of the catalytic cycle.

Causality of Ligand Selection

Standard phosphine ligands (e.g., PPh₃, dppf) fail to provide sufficient steric bulk to accelerate reductive elimination, often resulting in stalled reactions and competitive protodeboronation of the boronic acid partner. To overcome this, the use of bulky, electron-rich biaryl monophosphine ligands—specifically XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or its pre-catalyst forms (e.g., XPhos Pd G3)—is mandatory . The dicyclohexylphosphino moiety increases the electron density at the Pd center, facilitating oxidative addition, while the bulky triisopropylbiphenyl backbone forces the sterically congested Pd(II) intermediate to undergo rapid reductive elimination 4.

CatalyticCycle Pd0 Pd(0) L Active Catalyst OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd PdII_1 Pd(II) Ar-I Complex (Sterically Hindered) OxAdd->PdII_1 5-Cyclopropyl-1-ethyl- 4-iodo-1H-pyrazole TransMet Transmetalation (Base Mediated) PdII_1->TransMet PdII_2 Pd(II) Ar-Ar' Complex (Highly Congested) TransMet->PdII_2 Ar-B(OH)2 / Base RedElim Reductive Elimination (Forced by XPhos) PdII_2->RedElim RedElim->Pd0 Cross-Coupled Product

Catalytic cycle highlighting the steric bottlenecks at the Pd(II) intermediates.

Optimization Data & Quantitative Analysis

The following table summarizes the optimization of reaction conditions for the coupling of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole with a standard sterically hindered arylboronic acid. The data illustrates the critical necessity of advanced Buchwald precatalysts.

EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.5)Dioxane/H₂O9012< 10%Severe protodeboronation; ligand lacks steric bulk.
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.5)DMF/H₂O1001235%Sluggish reductive elimination; homocoupling observed.
3Pd(OAc)₂ / SPhosK₃PO₄ (2.0)Toluene/H₂O100672%Good conversion; SPhos handles heteroaryl well.
4XPhos Pd G3 (2 mol%) K₃PO₄ (2.0) THF/H₂O 60 2 88% Optimal for batch; mild temp preserves boronic acid.
5XPhos Pd G3 (2 mol%) Cs₂CO₃ (2.0) Dioxane/H₂O 90 (MW) 0.5 94% Optimal for high-throughput; rapid kinetics.

Experimental Protocols

Protocol A: Microwave-Assisted High-Throughput Synthesis (Discovery Scale)

Designed for rapid library generation and optimization. The use of microwave irradiation combined with Cs₂CO₃ ensures rapid transmetalation, outcompeting side reactions.

Self-Validating Check: Ensure the microwave vial is completely purged of oxygen. Oxygen will rapidly oxidize the electron-rich XPhos ligand, killing the catalytic cycle.

  • Reagent Preparation: To a 10 mL microwave vial, add 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole (0.5 mmol, 1.0 equiv), the corresponding arylboronic acid (0.6 mmol, 1.2 equiv), and XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%).

  • Base Addition: Add anhydrous Cs₂CO₃ (1.0 mmol, 2.0 equiv). Causality: Cesium's large ionic radius increases the solubility and nucleophilicity of the carbonate in the organic phase, accelerating transmetalation.

  • Solvent & Degassing: Add 1,4-Dioxane (3.0 mL) and degassed H₂O (0.75 mL). Seal the vial with a crimp cap. Purge the biphasic mixture with Argon for 5 minutes using a submerged needle.

  • Reaction: Irradiate the mixture in a microwave reactor at 90 °C for 30 minutes.

  • Workup & Validation: Cool to room temperature. Monitor completion via LCMS. The disappearance of the highly UV-active starting iodide (m/z 263 [M+H]+) confirms conversion. Dilute with EtOAc (10 mL), wash with brine (2 x 5 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Conventional Heating (Scale-Up Friendly)

Designed for multigram scale-up. Utilizes K₃PO₄ and a lower temperature (60 °C) to prevent thermal degradation of the catalyst and boronic acid over longer reaction times.

  • Setup: In a flame-dried Schlenk flask under Argon, combine 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole (10.0 mmol), arylboronic acid (11.0 mmol), and XPhos Pd G3 (0.2 mmol, 2 mol%).

  • Solvent: Add a pre-degassed mixture of THF/H₂O (4:1 v/v, 40 mL).

  • Base Addition: Add K₃PO₄ (20.0 mmol, 2.0 equiv). Causality: K₃PO₄ is highly effective in aqueous THF and provides a milder basic environment than Cs₂CO₃, reducing base-catalyzed side reactions over prolonged heating.

  • Reaction: Heat the biphasic mixture at 60 °C in an oil bath under vigorous stirring (1000 rpm) for 2–4 hours. Vigorous stirring is critical to maximize the interfacial surface area of the biphasic system.

  • Workup: Separate the aqueous layer. Extract the aqueous layer with EtOAc (2 x 20 mL). Combine organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

Workflow Prep Reagent Prep (1.0 eq Ar-I, 1.2 eq Ar-B) Degas Degassing (Argon Purge, 5 min) Prep->Degas React Reaction (MW 90°C or Thermal 60°C) Degas->React Workup Biphasic Workup (EtOAc / Brine) React->Workup Purify Purification (Flash Chromatography) Workup->Purify

Standard experimental workflow for the Suzuki-Miyaura coupling of hindered pyrazoles.

Troubleshooting & Process Insights

  • Issue: High levels of Protodeboronation (Ar-H formation).

    • Causality: The transmetalation or reductive elimination step is too slow, leaving the boronic acid exposed to heat and base.

    • Solution: Increase the steric bulk of the ligand (switch from SPhos to XPhos), or switch to a more active pre-catalyst (G3/G4) to ensure rapid entry into the catalytic cycle. Alternatively, use the boronic acid pinacol ester (BPin) which is more stable.

  • Issue: Incomplete Conversion of the Iodide.

    • Causality: Catalyst deactivation via oxidation, or poor biphasic mixing.

    • Solution: Ensure strict anaerobic conditions during setup. Increase stirring speed to >800 rpm to ensure the aqueous base and organic substrates interact efficiently at the solvent interface.

  • Issue: Homocoupling of the Boronic Acid (Ar-Ar formation).

    • Causality: Oxygen ingress during the reaction promotes Pd-catalyzed oxidative homocoupling of the boronic acid.

    • Solution: Thoroughly degas solvents via the freeze-pump-thaw method rather than simple inert gas sparging.

References

Sources

Application

Application Note: Regioselective Synthesis and Halogenation of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Content Type: Technical Protocol and Mechanistic Guide Introduction and Strategic Overview The pyrazole scaffold is a privileged s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Content Type: Technical Protocol and Mechanistic Guide

Introduction and Strategic Overview

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for amides and aromatic rings. Specifically, heavily functionalized pyrazoles like 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole are critical building blocks for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the highly reactive C4-iodo handle.

As an Application Scientist, I have designed this protocol to address the primary synthetic bottleneck in accessing this specific scaffold: regioselectivity during N-alkylation . The synthesis of 1,5-disubstituted pyrazoles is notoriously challenging due to the competing formation of the thermodynamically favored 1,3-isomer[1]. This guide establishes a self-validating, three-step workflow that maximizes the yield of the 1,5-isomer and ensures clean, quantitative C4-iodination[2].

Synthetic Workflow

SynthesisWorkflow SM1 1-Cyclopropyl-3-(dimethylamino) prop-2-en-1-one Hydrazine Hydrazine Hydrate (EtOH, Reflux) SM1->Hydrazine Int1 3(5)-Cyclopropyl-1H-pyrazole (Tautomeric Mixture) Hydrazine->Int1 Alkylation N-Alkylation Ethyl Iodide, Cs2CO3, DMF Int1->Alkylation Isomer15 1-Ethyl-5-cyclopropyl-1H-pyrazole (Target Intermediate) Alkylation->Isomer15 Minor/Separated Isomer13 1-Ethyl-3-cyclopropyl-1H-pyrazole (Byproduct) Alkylation->Isomer13 Major/Discarded Iodination Electrophilic Halogenation NIS, DMF, rt Isomer15->Iodination Target 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole (Final Product) Iodination->Target >95% Yield

Figure 1: Three-step synthetic pathway from enaminone to the highly functionalized 4-iodo-pyrazole target.

Step-by-Step Experimental Protocols

Step 1: Assembly of the Pyrazole Core

Objective: Synthesize the tautomeric mixture of 3-cyclopropyl-1H-pyrazole and 5-cyclopropyl-1H-pyrazole.

Causality & Logic: We utilize an enaminone precursor rather than a standard 1,3-diketone. The enaminone undergoes a predictable condensation-elimination sequence with hydrazine, avoiding the complex oligomerization sometimes seen with highly reactive diketones.

Protocol:

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one (100 mmol, 1.0 eq) in absolute ethanol (200 mL).

  • Addition: Slowly add hydrazine hydrate (120 mmol, 1.2 eq) dropwise at room temperature. Note: The reaction is mildly exothermic.

  • Cyclization: Heat the mixture to reflux (80 °C) for 4 hours. Monitor completion via TLC (Eluent: 50% EtOAc in Hexanes; visualize with UV and KMnO4).

  • Workup: Concentrate the reaction mixture in vacuo to remove ethanol. Partition the residue between Ethyl Acetate (200 mL) and Brine (100 mL). Extract the aqueous layer twice more with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 3(5)-cyclopropyl-1H-pyrazole as a pale yellow oil. (Expected yield: 92%). Proceed without further purification.

Step 2: Regioselective N-Alkylation and Isomer Resolution

Objective: Install the N1-ethyl group and isolate the 1,5-isomer.

Causality & Logic: Alkylation of unsymmetrical pyrazoles typically favors the less sterically hindered 1,3-isomer[1]. To optimize the yield of the desired 1,5-isomer (where the ethyl and cyclopropyl groups are adjacent), we utilize Cesium Carbonate (Cs₂CO₃) in DMF. The large cesium cation creates a "loose" ion pair with the pyrazolide anion, slightly altering the transition state sterics compared to K₂CO₃, which can marginally improve the 1,5-isomer ratio. However, chromatographic separation remains mandatory.

Protocol:

  • Deprotonation: Dissolve 3(5)-cyclopropyl-1H-pyrazole (90 mmol, 1.0 eq) in anhydrous DMF (150 mL) under a nitrogen atmosphere. Add Cs₂CO₃ (135 mmol, 1.5 eq) and stir at room temperature for 30 minutes.

  • Alkylation: Cool the mixture to 0 °C. Add Ethyl Iodide (99 mmol, 1.1 eq) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Extract: Pour the mixture into ice water (300 mL) and extract with Diethyl Ether (3 x 150 mL). Wash the combined ether extracts with water (3 x 100 mL) to remove DMF, followed by brine. Dry over MgSO₄ and concentrate.

  • Chromatographic Resolution: Load the crude mixture onto a silica gel column.

    • Eluent System: Gradient of 5% to 15% EtOAc in Hexanes.

    • Elution Order: The 1,3-isomer (less polar, less dipole moment) elutes first. The desired 1-ethyl-5-cyclopropyl-1H-pyrazole (more polar due to aligned dipoles) elutes second.

  • Validation: Verify the regiochemistry via 2D NOESY NMR. The 1,5-isomer will show a strong NOE cross-peak between the N-CH₂-CH₃ protons and the cyclopropyl methine proton.

Step 3: Electrophilic C4-Iodination

Objective: Install the iodine atom at the C4 position to yield the final product.

Causality & Logic: The C4 position of the pyrazole ring is the most electron-rich and highly susceptible to Electrophilic Aromatic Substitution (EAS). We utilize N-Iodosuccinimide (NIS) rather than elemental iodine (I₂)[2]. NIS provides a controlled, mild release of electrophilic iodine (I⁺), preventing oxidative degradation of the cyclopropyl ring and ensuring near-quantitative conversion without the need for harsh oxidants like HNO₃.

Protocol:

  • Preparation: Dissolve the purified 1-ethyl-5-cyclopropyl-1H-pyrazole (20 mmol, 1.0 eq) in anhydrous DMF (40 mL) in a flask wrapped in aluminum foil (to exclude light).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (22 mmol, 1.1 eq) in one portion.

  • Reaction: Stir the dark mixture at room temperature for 3 hours. Monitor by LC-MS.

  • Workup: Quench the reaction by adding a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) (50 mL) to reduce unreacted iodine species. The mixture will turn from dark brown to pale yellow.

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash the organic layer with water (3 x 50 mL) and brine, dry over Na₂SO₄, and concentrate.

  • Final Polish: Pass through a short pad of silica gel (Eluent: 20% EtOAc in Hexanes) to yield 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole as a crystalline solid or dense oil[3][4].

Mechanistic Pathway of C4-Iodination

IodinationMechanism Substrate 1-Ethyl-5-cyclopropyl-1H-pyrazole Nucleophile Wheland Sigma Complex (Wheland Intermediate) C4-Iodine Bond Formed Positive Charge Delocalized Substrate->Wheland Attack on I+ NIS N-Iodosuccinimide (NIS) Electrophile Source NIS->Wheland Donates I+ Product 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole Rearomatized Target Wheland->Product Deprotonation by Succinimide anion

Figure 2: Electrophilic Aromatic Substitution (EAS) mechanism at the pyrazole C4 position using NIS.

Quantitative Data & Analytical Expectations

To ensure self-validation of the protocol, compare your experimental yields and analytical data against the standardized metrics in Table 1.

Table 1: Process Metrics and Analytical Characterization

Parameter1-Ethyl-3-cyclopropyl-1H-pyrazole1-Ethyl-5-cyclopropyl-1H-pyrazole5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole
Role Undesired ByproductKey IntermediateFinal Target
Typical Yield 65 - 70%20 - 25%> 95% (from 1,5-isomer)
TLC Rf (20% EtOAc/Hex) ~0.65~0.40~0.55
Mass (ESI+) [M+H]+ 137.1137.1263.0
1H NMR (C4-H signal) ~5.9 ppm (doublet, J=2.2 Hz)~6.0 ppm (doublet, J=2.2 Hz)Absent (Replaced by Iodine)
NOESY Correlation N-CH₂ to C5-H (strong)N-CH₂ to Cyclopropyl-CH (strong)N-CH₂ to Cyclopropyl-CH (strong)

Note: The complete disappearance of the distinct pyrazole C4 proton (~6.0 ppm) in the 1H NMR spectrum is the definitive confirmation of successful iodination.

References

Sources

Method

Using 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole as a building block in drug discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, frequently deployed as a bioisostere for arenes to improve aqueous solubility, tune lipophilicity, and p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, frequently deployed as a bioisostere for arenes to improve aqueous solubility, tune lipophilicity, and provide critical hydrogen-bond acceptor interactions[1]. 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole (CAS: 1458615-94-5)[2] has emerged as a highly versatile building block for constructing complex, sp3-enriched chemical libraries, particularly in the development of kinase inhibitors and anti-inflammatory agents.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a carefully engineered pharmacophore. Every structural feature serves a distinct mechanistic purpose:

  • The 4-Iodo Handle: The C4 position of the pyrazole ring is electron-rich. Halogenating this position with iodine (rather than bromine or chlorine) provides a weaker C–X bond, significantly lowering the activation energy required for oxidative addition during transition-metal catalysis[3].

  • The 5-Cyclopropyl Group: Unlike straight-chain alkyl groups which are susceptible to cytochrome P450-mediated oxidation, the cyclopropyl ring offers superior metabolic stability while restricting the conformational flexibility of the molecule, often leading to enhanced target binding affinity.

  • The 1-Ethyl Group: N-alkylation prevents tautomerization, ensuring regiochemical predictability during downstream synthesis. The ethyl group specifically fine-tunes the lipophilicity (LogP) of the resulting drug candidate.

Pharmacophore Core 5-Cyclopropyl-1-ethyl -4-iodo-1H-pyrazole Iodo 4-Iodo Handle Facilitates Oxidative Addition Core->Iodo Cyclo 5-Cyclopropyl Group Metabolic Stability & Rigidity Core->Cyclo Ethyl 1-Ethyl Group Tunes Lipophilicity (LogP) Core->Ethyl Pyrazole Pyrazole Core Bioisostere & H-Bonding Core->Pyrazole

Pharmacophore rationale for 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole.

Experimental Workflows & Methodologies

To leverage this building block effectively, researchers rely on palladium- and copper-catalyzed cross-coupling reactions. Below are field-proven, self-validating protocols designed to maximize yield while minimizing side reactions (e.g., protodehalogenation or homocoupling).

Workflow A Building Block (CAS 1458615-94-5) B Pd/Cu Catalysis (Cross-Coupling) A->B C Library Generation (C-C, C-N, C-O) B->C D QC & Validation (LC-MS / NMR) C->D E In Vitro Screening (Kinase Assays) D->E

Experimental workflow for pyrazole-based kinase inhibitor library generation.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura C–C Coupling

This protocol is optimized for coupling 5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazole with diverse aryl/heteroaryl boronic acids to generate kinase inhibitor scaffolds[4].

Causality of Reagents: We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand enforces a large bite angle, which accelerates the reductive elimination step—a common bottleneck when coupling sterically hindered heterocycles. A biphasic 1,4-Dioxane/Water system is chosen to ensure the simultaneous solubility of the organic pyrazole and the inorganic base ( K2​CO3​ ), while the water actively accelerates transmetalation by forming a reactive boronate complex.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk tube, combine 5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazole (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and K2​CO3​ (2.5 equiv, 1.25 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 5 mL).

  • Catalyst Introduction: Under a positive flow of argon, add Pd(dppf)Cl2​ (5 mol%). Self-Validation Checkpoint: The solution should transition from a pale yellow to a deep red/orange upon catalyst dissolution.

  • Reaction: Seal the tube and heat to 90 °C in an oil bath for 12 hours.

  • In-Process Control (IPC): At 4 hours, sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. Validation: Look for the disappearance of the starting material mass ( m/z≈263 [M+H]+ ). If the m/z≈263 peak persists alongside a mass corresponding to the homocoupled boronic acid, the system is oxygen-contaminated. Degas more rigorously in future runs.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Copper-Catalyzed C–O Alkoxylation

Direct alkoxylation at the C4 position of pyrazoles is notoriously difficult due to the electron-rich nature of the ring. However, utilizing the 4-iodo handle allows for efficient CuI-catalyzed Ullmann-type C–O coupling[5].

Causality of Reagents: Microwave (MW) irradiation is employed to rapidly overcome the high activation energy barrier of C–O bond formation. 3,4,7,8-Tetramethyl-1,10-phenanthroline is used as the ligand; its electron-donating methyl groups increase the electron density on the Cu(I) center, facilitating the oxidative addition into the C–I bond[5].

Step-by-Step Methodology:

  • Preparation: To a 10 mL microwave vial, add 5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazole (1.0 equiv, 0.2 mmol), CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), and t-BuOK (2.0 equiv, 0.4 mmol).

  • Solvent/Reactant: Add the target alcohol (e.g., allyl alcohol or benzyl alcohol) (2.0 mL). If the alcohol is solid, use toluene (1.0 mL) as a co-solvent.

  • Reaction: Seal the vial with a crimp cap, purge with argon for 5 minutes, and heat at 130 °C for 1 hour under microwave irradiation.

  • Workup & Validation: Cool the vial. Quench the reaction with saturated aqueous NH4​Cl to complex the copper salts (solution will turn bright blue, validating the sequestration of Cu ions). Extract with EtOAc.

  • Purification: Concentrate and purify via preparative HPLC.

Quantitative Data: Optimization of Coupling Conditions

The following table summarizes the optimized empirical parameters for utilizing the 4-iodo handle of this building block across various coupling modalities.

Reaction TypeTarget BondCatalyst SystemBaseSolvent SystemTemp / TimeTypical Yield
Suzuki-Miyaura C–C (Aryl) Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (2.5 eq)1,4-Dioxane / H2​O (4:1)90 °C / 12 h75–90%
Buchwald-Hartwig C–N (Amine) Pd2​(dba)3​ / BrettPhos Cs2​CO3​ (2.0 eq)Toluene (Anhydrous)100 °C / 16 h65–85%
Ullmann-Type C–O (Ether)CuI (20 mol%) / Phenanthroline t-BuOK (2.0 eq)Target Alcohol (Neat)130 °C / 1 h (MW)50–75%
Sonogashira C–C (Alkyne) Pd(PPh3​)2​Cl2​ / CuI Et3​N (3.0 eq)DMF70 °C / 6 h80–95%

Self-Validating Quality Control (QC) Protocol

To ensure the integrity of the synthesized library compounds, the following self-validating analytical checks must be performed:

  • Mass Spectrometry (LC-MS):

    • Mechanism: The starting material contains iodine (monoisotopic mass 126.9). The starting mass is m/z 263 [M+H]+ .

    • Validation: Successful coupling is definitively confirmed by the complete disappearance of the m/z 263 peak. If transmetalation fails, you will observe a protodehalogenated byproduct at m/z 137 [M+H]+ (5-cyclopropyl-1-ethyl-1H-pyrazole).

  • Nuclear Magnetic Resonance ( 1H NMR):

    • Mechanism: The heavy iodine atom exerts a strong anisotropic and shielding/deshielding effect on the adjacent pyrazole C3 proton.

    • Validation: Monitor the chemical shift of the pyrazole C3-H (typically a sharp singlet around 7.4–7.6 ppm in CDCl3​ ). Upon successful cross-coupling, this proton will shift significantly downfield (often >7.8 ppm) due to the introduction of a new aromatic ring or heteroatom. The cyclopropyl multiplet (0.8–1.2 ppm) and ethyl quartet (4.1 ppm) should remain unperturbed, acting as internal integration standards.

References

  • Source: huatengsci.
  • Source: nih.
  • Source: pharmablock.
  • Source: benchchem.
  • Source: acs.

Sources

Application

Introduction: The Pyrazole Nucleus and the Power of Polarity Inversion

An Application Guide to the Strategic Functionalization of 4-Iodo-1H-Pyrazoles via Lithiation and Halogen-Metal Exchange The pyrazole scaffold is a cornerstone in modern chemistry, forming the structural core of numerous...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of 4-Iodo-1H-Pyrazoles via Lithiation and Halogen-Metal Exchange

The pyrazole scaffold is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. Its prevalence in blockbuster drugs like Celecoxib (anti-inflammatory), Sildenafil (Viagra), and several fungicides highlights the critical importance of developing robust and regioselective methods for its functionalization.[1] Among the various substituted pyrazoles, the 4-iodo-1H-pyrazole stands out as a uniquely versatile synthetic intermediate.[1][2][3]

This guide delves into the strategic use of 4-iodo-1H-pyrazoles in halogen-metal exchange reactions, a powerful transformation that exemplifies the concept of Umpolung, or polarity inversion.[4][5][6] In its native state, the C4 position of the pyrazole ring is electron-rich and typically undergoes electrophilic substitution. However, by installing an iodine atom at this position, we set the stage for a halogen-metal exchange reaction. This process transforms the C4 carbon from an electrophilic site into a potent nucleophilic organometallic species (an organolithium or Grignard reagent). This "inversion" of reactivity opens a gateway to a vast array of C4-substituted pyrazoles that are otherwise difficult to access.

The primary advantage of this approach is unparalleled regioselectivity. Direct deprotonation (lithiation) of a pyrazole ring typically occurs at the most acidic position, which is C5, not C4.[7][8] By starting with 4-iodopyrazole, the site of metalation is pre-determined, providing chemists with precise control over the final product architecture.

Section 1: Mechanistic Foundations

The Halogen-Metal Exchange Reaction

The halogen-metal exchange is a fundamental organometallic reaction where a halogen atom on an organic substrate is swapped with a metal from an organometallic reagent.[9] The reaction with organolithium reagents is particularly common and effective for aryl and heteroaryl halides.

R-X + R'-Li ⇌ R-Li + R'-X

This equilibrium is driven by the formation of the more stable organolithium species. The stability of the organolithium reagent is related to the acidity of its conjugate acid (R-H), meaning the lithium metal will preferentially reside on the organic fragment that can better stabilize a negative charge. For the reaction of 4-iodopyrazole with n-butyllithium (n-BuLi), the equilibrium lies far to the right due to the greater stability of the sp²-hybridized pyrazolyl anion compared to the sp³-hybridized butyl anion.

Several factors govern the efficiency and rate of this exchange:[9][10]

  • The Halogen: The rate of exchange follows the trend I > Br > Cl, making iodo-substrates the most reactive and ideal for this transformation.[9]

  • Temperature: The reaction is almost exclusively performed at very low temperatures, typically between -78 °C and -100 °C.[11][12] These cryogenic conditions are critical to prevent side reactions, such as the degradation of the organolithium reagent or attack on other functional groups, ensuring the process remains under kinetic control.[13]

  • Reagents: While n-butyllithium is the workhorse for lithium-iodine exchange, other reagents like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) can be used for magnesium-iodine exchange. This Grignard-based method often provides superior functional group tolerance and can be performed under slightly milder conditions.[14][15][16]

The Imperative of N-H Protection

For 1H-pyrazoles, the acidic N-H proton presents a challenge. It will be readily deprotonated by the highly basic organometallic reagent, consuming at least one equivalent of the reagent and forming a pyrazolide anion. While the halogen-metal exchange can still proceed on this anion, it is often more efficient and cleaner to first protect the nitrogen atom.

Common protecting groups for pyrazoles in the context of lithiation include:

  • SEM ([2-(trimethylsilyl)ethoxy]methyl): This group is robust under lithiation conditions and can be readily removed. It has also been shown to direct lithiation in certain contexts.[17][18]

  • Phenylsulfonyl: This electron-withdrawing group can activate the pyrazole ring and has been used to direct lithiation to the C5 position of 4-bromopyrazole.[19]

  • Simple Alkyl or Aryl Groups: In many drug discovery programs, the N1 position is substituted with a specific alkyl or aryl group that is part of the final target molecule.

For the protocols described below, we will focus on an N-substituted 4-iodopyrazole to ensure maximum efficiency of the halogen-metal exchange at the C4 position.

Section 2: The Starting Block: Synthesis of 4-Iodo-1H-Pyrazoles

Access to the 4-iodopyrazole precursor is the critical first step. Fortunately, several reliable methods exist for the direct iodination of the pyrazole core.

MethodReagentsTypical ConditionsAdvantagesReference(s)
Oxidative Iodination I₂, Ceric Ammonium Nitrate (CAN)Acetonitrile, 80 °CHighly regioselective for C4.[1][20]
Acid-Promoted Iodination N-Iodosuccinimide (NIS), TFAAcetic Acid, 80 °CEffective for electron-deficient pyrazoles.[20]
Iodine/Iodic Acid I₂, HIO₃Acetic Acid, 80 °CA common and robust method.[12]
Electrochemical Iodination KI, Pt-anodeAqueous solutionEnvironmentally friendly, avoids harsh oxidants.[21][22]

Section 3: Protocols and Application Notes

Protocol 1: General Procedure for Lithium-Iodine Exchange and Electrophilic Quench

This protocol describes a general method for converting an N-substituted 4-iodopyrazole into a 4-lithiopyrazole intermediate, which is then trapped in situ with an electrophile.

Core Causality: The procedure relies on creating an anhydrous, oxygen-free environment at cryogenic temperatures. This is essential because organolithium reagents are extremely potent bases and reducing agents that react violently with water and oxygen. The low temperature ensures that the lithium-iodine exchange is the dominant kinetic pathway and prevents decomposition or unwanted side reactions of the highly reactive 4-lithiopyrazole intermediate.

Materials and Reagents

Reagent/MaterialGradePurpose
N-substituted 4-iodopyrazoleSubstrateStarting material
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentReaction Solvent
n-Butyllithium (n-BuLi)Solution in hexanes (e.g., 2.5 M)Lithiating Agent
Electrophile (e.g., DMF, CO₂, benzaldehyde)Anhydrous/Reagent GradeTrapping agent
Saturated aqueous NH₄ClReagent GradeReaction Quench
Diethyl ether or Ethyl acetateACS GradeExtraction Solvent
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeDrying Agent
Dry ice/acetone bath-Cooling to -78 °C
Schlenk line or Argon/Nitrogen manifold-Inert Atmosphere
Oven-dried glassware-Anhydrous Conditions

Step-by-Step Methodology

  • System Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolution: Dissolve the N-substituted 4-iodopyrazole (1.0 eq) in anhydrous THF (approx. 0.1–0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 5-10 minutes. A slight color change may be observed. The slow addition is crucial to control the exotherm and prevent localized heating.

  • Exchange Reaction: Stir the mixture at -78 °C for 30-60 minutes. This allows the lithium-iodine exchange to proceed to completion.

  • Electrophilic Trap: Add the chosen electrophile (1.2-1.5 eq) dropwise to the solution while maintaining the temperature at -78 °C.

  • Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature. Once at room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-substituted pyrazole.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no conversion 1. Inactive n-BuLi (old stock).2. Wet solvent or glassware.3. Reaction temperature too low for a slow exchange.1. Titrate the n-BuLi solution before use.2. Ensure all solvents are anhydrous and glassware is rigorously dried.3. Allow the exchange to stir for a longer period (e.g., 90 min).
Recovery of protonated pyrazole (H at C4) Premature quenching of the 4-lithiopyrazole by a proton source (e.g., water).Rigorously exclude moisture from the reaction system.
Formation of multiple products 1. Temperature rose during lithiation or trapping.2. The electrophile or the product is unstable to the conditions.1. Maintain strict temperature control at -78 °C.2. Consider using a milder method, such as the Mg-I exchange (Protocol 2).
Visualization of the Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Workup & Purification Start N-Substituted 4-Iodopyrazole Cool Cool to -78 °C Start->Cool Solvent Anhydrous THF Inert Inert Atmosphere (Ar/N2) Add_BuLi Add n-BuLi (1.1 eq) Cool->Add_BuLi Exchange Stir for 30-60 min (Li-I Exchange) Add_BuLi->Exchange Intermediate 4-Lithio-pyrazole Intermediate Exchange->Intermediate Add_E Add Electrophile (E+) Intermediate->Add_E Quench Quench (aq. NH4Cl) Add_E->Quench Extract Extract & Dry Quench->Extract Purify Purify (Chromatography) Extract->Purify Product 4-E-Substituted Pyrazole Purify->Product

Caption: Workflow for C4-functionalization of 4-iodopyrazoles.

Visualization of the Core Mechanism

// Nodes for structures Start [label=< 4-Iodopyrazole

>];

BuLi [label=< n-BuLi

>];

Intermediate [label=< 4-Lithiopyrazole (Nucleophile)

>];

Electrophile [label=< E+ Electrophile

>];

Product [label=< C4-Functionalized Product

>];

BuI [label=< n-Bu-I

>];

// Invisible nodes for layout node [style=invis, width=0.5]; p1; p2;

// Edges {Start, BuLi} -> p1 [style=invis]; p1 -> Intermediate [label=" Li-I Exchange\n(-78 °C, THF)"]; p1 -> BuI; {Intermediate, Electrophile} -> p2 [style=invis]; p2 -> Product [label=" Electrophilic\nQuench"]; }

Caption: Mechanism of halogen-metal exchange and electrophilic quench.

Section 4: Regioselectivity—The Decisive Advantage

The strategic power of the halogen-metal exchange lies in its ability to override the inherent reactivity of the pyrazole ring. Direct deprotonation with a strong base like n-BuLi or LDA targets the most acidic proton, which is at the C5 position. The halogen-metal exchange, however, is a fundamentally different, kinetically controlled process that occurs exclusively at the site of the C-I bond.

// Connections Start -> Deprotonation [label=" Most acidic C-H\nat C5"]; Deprotonation -> Product_C5;

Start_Iodo -> Exchange [label=" C-I bond at C4"]; Exchange -> Product_C4; }

Caption: Regiocontrol: Direct Deprotonation vs. Halogen-Metal Exchange.

Section 5: Safety and Reagent Handling

Researchers must approach these reactions with a rigorous commitment to safety.

  • Organolithium Reagents (n-BuLi): These reagents are pyrophoric and will ignite spontaneously upon contact with air. They also react violently with water. Always handle them under an inert atmosphere using proper syringe techniques. Work in a chemical fume hood, away from flammable materials, and have a Class D fire extinguisher readily available.

  • Cryogenic Baths: Dry ice/acetone baths are extremely cold (-78 °C) and can cause severe burns. Wear cryogenic gloves and safety glasses when handling. Ensure adequate ventilation to prevent the buildup of CO₂ from sublimating dry ice.

  • Quenching: The quenching of excess organometallic reagents is highly exothermic. Perform the quench slowly, ideally while cooling the flask in an ice bath, to control the release of heat and gas.

References

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting dehalogenation side reactions in pyrazole cross-coupling

Welcome to the Technical Support Center for Pyrazole Cross-Coupling Methodologies. As application scientists, we frequently encounter hydrodehalogenation—the premature replacement of a halogen atom with a hydrogen atom—a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Cross-Coupling Methodologies. As application scientists, we frequently encounter hydrodehalogenation—the premature replacement of a halogen atom with a hydrogen atom—as the primary yield-limiting side reaction in palladium-catalyzed couplings of electron-rich heterocycles.

This guide provides mechanistic insights, quantitative data, and self-validating protocols to help you systematically engineer this side reaction out of your workflows.

Part 1: The Mechanism of Hydrodehalogenation

To troubleshoot dehalogenation, we must first understand the kinetic competition occurring at the palladium center. Dehalogenation is not a spontaneous degradation; it is a catalytic hydrodehalogenation pathway that actively competes with your desired cross-coupling[1].

When an electron-rich pyrazole undergoes oxidative addition, the resulting Ar-Pd(II)-X complex is relatively stable. If the subsequent transmetalation step is slow, the complex becomes vulnerable to interception by a hydride source (often derived from protic solvents, amine bases, or aliphatic coupling partners)[2]. This forms an Ar-Pd(II)-H intermediate, which undergoes rapid reductive elimination to yield the dehalogenated pyrazole (Ar-H) and a degraded catalyst cycle[3].

G Pd0 Pd(0) Catalyst ArPdX Ar-Pd(II)-X Oxidative Addition Complex Pd0->ArPdX Oxidative Addition with ArX ArX Pyrazole-X (X = I, Br, Cl) Transmet Transmetalation (Coupling Partner) ArPdX->Transmet Desired Pathway ArPdH Ar-Pd(II)-H Hydride Complex ArPdX->ArPdH Competing Pathway (β-Hydride Elimination) Product Desired Coupled Product (Ar-R) Transmet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Hydride Hydride Source (Alcohol, Amine, Base) Hydride->ArPdH Dehal Dehalogenated Pyrazole (Ar-H) ArPdH->Dehal Reductive Elimination Dehal->Pd0 Catalyst Regeneration

Mechanistic divergence: Desired cross-coupling vs. competitive hydrodehalogenation pathway.

Part 2: System Variables and Optimization Data

Troubleshooting requires tuning the electronic and steric environment to kinetically favor transmetalation over hydride insertion. Below is a summary of how substrate and ligand choices impact this balance.

Table 1: Halogen Reactivity vs. Dehalogenation Propensity in Pyrazoles

Halogen Oxidative Addition Rate Dehalogenation Propensity Mechanistic Causality & Recommendation
Iodine (-I) Very Fast High (Problematic) The C-I bond breaks rapidly, but if transmetalation lags, the long-lived Pd(II) complex is highly susceptible to hydride attack. Avoid unless necessary[4].
Bromine (-Br) Moderate to Fast Moderate Offers the optimal thermodynamic balance. Slower oxidative addition ensures the catalytic cycle does not bottleneck at the Pd(II) intermediate[4].

| Chlorine (-Cl) | Slow | Low | Highly resistant to dehalogenation, but requires highly active, electron-rich ligands (e.g., RuPhos) to force oxidative addition[1]. |

Table 2: Ligand Effects on Reaction Kinetics

Ligand Class Example Transmetalation Rate Dehalogenation Risk Causality
Simple Phosphines PPh₃ Slow High Fails to provide enough steric bulk to force the organic fragments together, allowing time for side reactions[1].

| Dialkylbiaryl Phosphines | XPhos, BrettPhos | Very Fast | Low | Bulky, electron-rich ligands force the Pd center into a highly reactive monoligated state, accelerating reductive elimination of the product[1]. |

Part 3: Troubleshooting Workflow & Self-Validating Protocols

If you are currently observing dehalogenation, follow this logical progression to isolate and eliminate the root cause.

Workflow Start Observe Dehalogenation in Pyrazole Coupling CheckSolvent Is the solvent an alcohol (e.g., MeOH, EtOH)? Start->CheckSolvent ChangeSolvent Switch to aprotic solvent (e.g., 1,4-Dioxane, Toluene) CheckSolvent->ChangeSolvent Yes CheckHalogen Is the halogen Iodine? CheckSolvent->CheckHalogen No ChangeSolvent->CheckHalogen ChangeHalogen Switch to Bromopyrazole or Chloropyrazole CheckHalogen->ChangeHalogen Yes CheckLigand Using simple phosphines (e.g., PPh3)? CheckHalogen->CheckLigand No ChangeHalogen->CheckLigand ChangeLigand Upgrade to dialkylbiaryl ligands (XPhos, BrettPhos) CheckLigand->ChangeLigand Yes Optimize Optimize Temperature & Base (Anhydrous) CheckLigand->Optimize No ChangeLigand->Optimize

Logical workflow for diagnosing and resolving pyrazole dehalogenation.

Standard Operating Procedure: Dehalogenation-Resistant Suzuki-Miyaura Coupling

This protocol utilizes an internal standard to create a self-validating system. By tracking mass balance, you can definitively prove whether yield loss is due to dehalogenation or general catalyst decomposition.

Objective: Couple 1-benzyl-4-bromo-1H-pyrazole with an arylboronic acid. Validation Mechanism: 1,3,5-Trimethoxybenzene (1.0 equiv) is added as an inert internal standard. The sum of remaining starting material, coupled product, and dehalogenated byproduct must equal 100% relative to the standard via quantitative LC-MS.

Step-by-Step Methodology:

  • Catalyst-Ligand Pre-activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd) and XPhos (10 mol%) in a dry vial.

    • Causality: Pre-mixing the palladium source with an electron-rich, bulky ligand ensures the rapid formation of the active L-Pd(0) species. XPhos accelerates the reductive elimination step, kinetically outcompeting the β-hydride elimination pathway[1].

  • Substrate & Base Assembly: Add 1-benzyl-4-bromo-1H-pyrazole (1.0 equiv), arylboronic acid (1.5 equiv), anhydrous K₃PO₄ (2.0 equiv), and 1,3,5-Trimethoxybenzene (1.0 equiv).

    • Causality: Bromopyrazoles are chosen because the C-I bond is too prone to premature oxidative addition[4]. Anhydrous K₃PO₄ is strictly used because water acts as a proton source, facilitating the formation of Pd-H species.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane. Sparge the mixture with Argon for 30 minutes.

    • Causality: Protic solvents (like methanol) must be avoided as they undergo oxidation by Pd(II), acting as direct hydride donors[2]. Oxygen must be purged because it oxidizes phosphine ligands to phosphine oxides, slowing down the catalytic cycle and leaving the Pd(II) intermediate vulnerable to dehalogenation.

  • Reaction Execution & Kinetic Validation: Heat the reaction to 80 °C. At t=1h and t=4h, remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS against the internal standard.

    • Causality: Dehalogenation often spikes late in the reaction when the boronic acid is depleted (due to competitive protodeboronation). By tracking the reaction kinetically, you can quench the reaction at the exact point of maximum product yield before the catalyst begins consuming the remaining pyrazole via the dehalogenation pathway.

Part 4: Frequently Asked Questions (FAQs)

Q: Why is my 1-benzyl-4-bromo-1H-pyrazole yielding 50% dehalogenated product when run in ethanol? A: Ethanol is a primary alcohol that readily coordinates to the Pd(II) intermediate. Once coordinated, it undergoes β-hydride elimination, transferring a hydride to the palladium center and releasing acetaldehyde. This newly formed Pd-H species then reductively eliminates with your pyrazole, yielding the dehalogenated byproduct[1],[2]. You must switch to an aprotic solvent like THF, Toluene, or 1,4-dioxane.

Q: I am doing a Buchwald-Hartwig amination with a secondary aliphatic amine. The dehalogenation is severe. How do I fix this? A: Secondary aliphatic amines possess β-hydrogens. During the catalytic cycle, after the amine binds to the Pd(II)-aryl complex, it can undergo β-hydride elimination to form an imine and an Ar-Pd-H complex, leading directly to hydrodehalogenation[3]. To fix this, you must accelerate the C-N reductive elimination step so it occurs faster than the β-hydride elimination. Switch to a highly sterically demanding ligand specifically designed for this kinetic preference, such as BrettPhos or tBuXPhos.

Q: Does the choice of halogen on the pyrazole really matter? A: Yes, significantly. Direct experimental comparisons of chloro-, bromo-, and iodopyrazoles in cross-coupling demonstrate that iodopyrazoles have a vastly higher propensity for dehalogenation[4]. While the C-I bond undergoes oxidative addition very rapidly, the resulting intermediate sits idle if the subsequent transmetalation is not equally fast, making it a prime target for hydride insertion. Bromopyrazoles offer the optimal kinetic balance.

References

  • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A mechanistic investigation of hydrodehalogenation using ESI-MS Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole Substitution

Welcome to the technical support center for the functionalization of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions. The pyrazole core is a vital pharmacophore, and its successful derivatization is often a critical step in the synthesis of novel drug candidates.[1] This guide will equip you with the knowledge to navigate the complexities of these reactions and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when my cross-coupling reaction with 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole fails or gives low yield?

A: Before extensively optimizing catalyst loading, it is crucial to verify the integrity of your reagents and reaction setup.[2] Ensure that your solvent is anhydrous and thoroughly degassed, as oxygen can deactivate the palladium catalyst.[2][3] The purity of your starting materials, including the 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole and your coupling partner, is also paramount. Finally, confirm the activity of your catalyst and ligand, as older or improperly stored reagents may be compromised.[2]

Q2: Which palladium catalyst system do you generally recommend for Suzuki-Miyaura coupling with a 4-iodopyrazole substrate?

A: For Suzuki-Miyaura reactions involving 4-iodopyrazoles, a combination of a palladium(II) source like palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos has proven to be highly effective.[4][5] These ligands can significantly enhance reaction efficiency, particularly for challenging substrates.[5] A typical catalyst loading for these systems ranges from 2 to 5 mol%.[5]

Q3: For a Sonogashira coupling, is a copper co-catalyst always necessary?

A: While the classic Sonogashira coupling protocol employs a palladium catalyst in the presence of a copper(I) co-catalyst, copper-free variations have been developed.[4][6][7] The traditional system, often Pd(PPh₃)₂Cl₂/CuI, is reliable and often provides high yields under mild conditions.[4] However, copper-free systems can be advantageous in certain contexts to avoid potential issues with copper acetylide formation or for specific substrate sensitivities.[6]

Q4: My Buchwald-Hartwig amination is sluggish. Should I immediately increase the catalyst loading?

A: Not necessarily. While insufficient catalyst is a potential issue, other factors are more commonly the cause of sluggish Buchwald-Hartwig reactions. The choice of ligand is critical and highly dependent on the amine coupling partner.[3][8] For instance, ligands like BrettPhos are often effective for primary amines, while RuPhos may be a better choice for secondary amines.[3] Additionally, the base plays a crucial role in deprotonating the amine; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[3] Consider screening different ligands and bases before significantly increasing the catalyst loading.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Conversion to the Desired Product

Question: I am observing minimal or no formation of my desired coupled product. What are the likely causes and how can I resolve this?

Answer: Low or no conversion is a common hurdle that can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential CauseRecommended ActionRationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a more air-stable pre-catalyst. Ensure the catalyst is fully dissolved before adding other reagents.Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture and can lose activity over time.[9]
Inefficient Oxidative Addition Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos). Increase the reaction temperature in increments.The C-I bond in 4-iodopyrazoles is generally reactive, but a sufficiently electron-rich catalyst is still necessary for efficient oxidative addition.[9][10] Bulky ligands can also facilitate this step.[11]
Inappropriate Base Screen different bases. For Suzuki-Miyaura reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. For Buchwald-Hartwig aminations, consider strong, non-nucleophilic bases like NaOtBu or KOtBu.[3][9]The base is critical for the transmetalation step in Suzuki-Miyaura coupling and for deprotonating the amine in Buchwald-Hartwig amination.[3][5]
Poor Substrate Quality Verify the purity of your 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole and coupling partner by NMR or LC-MS. Purify if necessary.Impurities can inhibit the catalyst or lead to side reactions.[12]
Solvent Issues Ensure the use of anhydrous, degassed solvents.[2]Water and oxygen can deactivate the palladium catalyst.[3]
Issue 2: Formation of Significant Side Products

Question: My reaction is proceeding, but I am observing significant formation of side products, such as homocoupling of my starting material or hydrodehalogenation. What can I do to improve selectivity?

Answer: The formation of side products indicates that while your catalyst is active, the desired reaction pathway is not being favored.

Side ProductPotential CauseRecommended ActionRationale
Homocoupling of Boronic Acid (in Suzuki Reactions) Presence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[9]Oxygen can promote the oxidative homocoupling of boronic acids.
Hydrodehalogenation (Replacement of Iodine with Hydrogen) Inefficient transmetalation or reductive elimination.Optimize the ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands). Consider a more electron-donating ligand to facilitate reductive elimination. Lowering the reaction temperature may also help.[9]If the catalytic cycle is stalled after oxidative addition, competing pathways like hydrodehalogenation can occur.
Palladium Black Formation Catalyst decomposition due to high temperature or an inappropriate ligand-to-metal ratio.Lower the reaction temperature. Use a more stabilizing ligand or adjust the ligand-to-palladium ratio.[9]The formation of palladium black indicates that the active catalytic species is not stable under the reaction conditions.

Experimental Protocols

General Protocol for Catalyst Loading Optimization Screen

This protocol provides a starting point for optimizing the catalyst loading for a Suzuki-Miyaura coupling reaction.

Materials:

  • 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (degassed)

  • Reaction vials with stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, prepare a stock solution of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole (1.0 equiv) and the arylboronic acid (1.2-1.5 equiv) in 1,4-dioxane.

  • In a separate vial, prepare a stock solution of K₂CO₃ (2.0-3.0 equiv) in water.

  • To a series of reaction vials, add the appropriate amounts of Pd(OAc)₂ and SPhos to achieve catalyst loadings of 1, 2, 3, 4, and 5 mol% (with a ligand-to-palladium ratio of 2:1).

  • To each vial, add the stock solution of the pyrazole and boronic acid, followed by the aqueous base solution. The final solvent ratio of dioxane to water should be approximately 4:1.[10]

  • Seal the vials and place them in a preheated heating block at 80-120 °C.[10]

  • Stir the reactions for 2-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reactions to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and identify the optimal catalyst loading.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

G start Low or No Product Formation check_reagents Verify Reagent Quality and Reaction Setup start->check_reagents reagents_ok Reagents & Setup OK? check_reagents->reagents_ok fix_reagents Purify/Replace Reagents, Ensure Inert Conditions reagents_ok->fix_reagents No optimize_catalyst Optimize Catalyst System reagents_ok->optimize_catalyst Yes fix_reagents->start catalyst_screen Screen Ligands and Bases optimize_catalyst->catalyst_screen catalyst_screen_ok Improved Conversion? catalyst_screen->catalyst_screen_ok optimize_loading Optimize Catalyst Loading (1-5 mol%) catalyst_screen_ok->optimize_loading Yes re_evaluate Re-evaluate Reaction Strategy catalyst_screen_ok->re_evaluate No loading_ok Yield Acceptable? optimize_loading->loading_ok adjust_temp Adjust Reaction Temperature loading_ok->adjust_temp No success Successful Reaction loading_ok->success Yes adjust_temp->loading_ok

Caption: A stepwise guide to troubleshooting low yield.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-I(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Aryl-Pd(II)-R(L₂) Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Aryl-R RedElim->Product ArylIodide Ar-I ArylIodide->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles - Benchchem.
  • Application Notes and Protocols: 4-Iodopyrazole in Catalysis - Benchchem.
  • Navigating the Challenges of Scaling Up 4-Iodopyrazole Reactions: A Technical Support Guide - Benchchem.
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem.
  • Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes - Catalysis Science & Technology (RSC Publishing).
  • Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions - Benchchem.
  • Unusual Reaction between (Nitrile)Pt Complexes and Pyrazoles: Substitution Proceeds via Metal-Mediated Nitrile−Pyrazole Coupling Followed by Elimination of the Nitrile | Inorganic Chemistry - ACS Publications.
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC.
  • Optimization of catalyst loading for Suzuki-Miyaura coupling - ResearchGate.
  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol | Organic Process Research & Development - ACS Publications.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives - Benchchem.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions - ResearchGate.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR.
  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC - NIH.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - Semantic Scholar.
  • 5 Common Challenges in Process Scale-Up & How to Overcome Them.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization - PMC - NIH.
  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions.
  • Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchGate.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene - Benchchem.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • What are issues/things to consider when scaling up reactions from the lab to a factory?.
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Sonogashira coupling - Wikipedia.
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review - PMC.
  • Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O) - mocedes.org.
  • Pyrazole's substituents effect on the spin state of [Fe(bpp)2]2+complexes - DIAL@UCLouvain.
  • Challenges of scaling up chemical processes (based on real life experiences).
  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development - Benchchem.
  • SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS Hayato Ichikawa,* Yuuki Oh.
  • Troubleshooting low yield in 4-Hydroxycoumarin synthesis - Benchchem.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC.

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in the Iodination of 5-Cyclopropyl-1-ethyl-1H-pyrazole

Overview from the Application Desk Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges during the functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview from the Application Desk

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges during the functionalization of complex heterocycles. The regioselective iodination of 5-cyclopropyl-1-ethyl-1H-pyrazole at the C4 position is a critical transformation for generating cross-coupling precursors. However, the electron-donating nature of the N1-ethyl group combined with the acid-sensitive C5-cyclopropyl moiety creates a narrow thermodynamic window for success.

This guide provides a mechanistic troubleshooting framework to help you eliminate common impurities—such as di-iodination products and cyclopropyl ring-opened artifacts—ensuring a high-fidelity, self-validating synthetic workflow.

Mechanistic Visualization: Reaction Pathways

ReactionPathways SM 5-Cyclopropyl-1-ethyl -1H-pyrazole Target 4-Iodo-5-cyclopropyl -1-ethyl-1H-pyrazole (Target Product) SM->Target NIS, CH3CN Kinetic Control (0°C) RingOpen Cyclopropyl Ring-Opened Impurity SM->RingOpen Strong Lewis Acids (e.g., ICl) Diiodo 3,4-Diiodo Impurity Target->Diiodo Excess Electrophile Extended Heat

Reaction pathways and impurity generation during pyrazole electrophilic iodination.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant amounts of the 3,4-diiodo impurity in my LC-MS? Causality & Solution: Electrophilic aromatic substitution (SEAr) on pyrazoles occurs preferentially at the C4 position because it is the most electron-rich carbon 1. However, the N1-ethyl group continues to donate electron density even after the first iodination, keeping the pyrazole ring sufficiently nucleophilic to undergo a second iodination at the C3 position if excess reagent is present. Actionable Fix: Strictly control the stoichiometry of your iodinating agent to 1.00–1.05 equivalents. Operate under strict kinetic control by initiating the reaction at 0 °C.

Q2: My reaction yields a byproduct with a mass corresponding to the addition of iodine and chlorine. What causes this? Causality & Solution: The cyclopropyl group is highly susceptible to electrophilic attack and ring-opening under strongly acidic conditions or in the presence of strong Lewis acids 2. If you are using Iodine Monochloride (ICl), the generation of HCl as a byproduct—combined with the high Lewis acidity of ICl—triggers the cleavage of the cyclopropyl ring, leading to aliphatic halogenated impurities. Actionable Fix: Switch to a milder, non-acidic iodinating system. N-Iodosuccinimide (NIS) in an aprotic polar solvent is highly recommended to preserve the cyclopropyl moiety 3.

Q3: Can I use strong acids like Sulfuric Acid or TFA to accelerate the NIS iodination? Causality & Solution: While dissolving NIS in strong acids generates highly reactive electrophilic iodine species (e.g., protonated NIS or IOS(O)(OH+)OH) 4, this approach is detrimental to 5-cyclopropyl-1-ethyl-1H-pyrazole. The strong acid will rapidly degrade the cyclopropyl ring. The electron-rich nature of your specific pyrazole substrate means it does not require acid activation; neutral NIS in acetonitrile is sufficiently reactive.

Quantitative Data: Iodination Methods Comparison

To assist in reagent selection, the following table summarizes the performance of common iodination methods specifically applied to cyclopropyl-substituted pyrazoles.

Iodination MethodReagentsSolventTempTarget Yield (C4-Iodo)Impurity ProfileRecommendation
Mild Electrophilic NIS (1.05 eq)Acetonitrile0 °C to RT>90%<2% diiodo, intact cyclopropylOptimal for sensitive substrates
Green Oxidative I2, H2O2Water / EtOHRT75–85%Trace oxidation byproductsGood alternative, slower kinetics
Harsh Lewis Acidic ICl, Li2CO3DCMRT<50%High ring-opened aliphatic halidesAvoid for cyclopropyl pyrazoles

Optimized Experimental Protocol: Self-Validating NIS Iodination

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Substrate Preparation

  • Action: Dissolve 5-cyclopropyl-1-ethyl-1H-pyrazole (1.0 equiv, e.g., 10 mmol) in anhydrous acetonitrile to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Validation Check: The solution must be completely clear and colorless. Any yellowing indicates pre-existing oxidation or impurities in the starting material.

Step 2: Temperature Equilibration

  • Action: Submerge the reaction flask in an ice-water bath.

  • Validation Check: Insert an internal temperature probe. The internal temperature must read exactly 0–2 °C for at least 5 minutes before proceeding. Failing to achieve this will result in an exothermic spike upon reagent addition, leading to di-iodination.

Step 3: Reagent Addition

  • Action: Add N-Iodosuccinimide (NIS, 1.05 equiv) portion-wise over 15 minutes. Shield the reaction flask from direct light using aluminum foil.

  • Validation Check: The reaction mixture will turn a pale yellow/amber color. If the solution turns dark brown or black immediately, the NIS may be degraded (containing free iodine); verify the quality of your NIS reagent.

Step 4: Reaction Monitoring

  • Action: Stir at 0 °C for 1 hour. Monitor the reaction via TLC (Hexanes:EtOAc 4:1) or LC-MS.

  • Validation Check: The starting material spot should disappear, replaced by a single UV-active product spot at a higher Rf value. If a third, highly lipophilic spot appears (indicating the 3,4-diiodo impurity), quench the reaction immediately regardless of remaining starting material.

Step 5: Quenching and Workup

  • Action: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) equal to 50% of the reaction volume. Stir vigorously for 10 minutes.

  • Validation Check: The amber color must completely dissipate, leaving a colorless or milky white biphasic mixture. This confirms the complete neutralization of unreacted electrophilic iodine.

Step 6: Isolation

  • Action: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

References

  • Title: Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Electrochemically enabled oxidative aromatization of pyrazolines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Determining the Purity of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel heterocyclic compounds like...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel heterocyclic compounds like 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole, a robust and validated analytical method for purity determination is paramount. This guide provides an in-depth, scientifically grounded approach to developing and validating a High-Performance Liquid Chromatography (HPLC) method for this purpose. Furthermore, it offers a comparative analysis with alternative analytical techniques, providing researchers, scientists, and drug development professionals with the data and insights necessary for informed method selection.

The Criticality of Purity Assessment

Impurities in a drug substance can arise from various sources, including the synthetic route, degradation, or storage.[1] Regulatory bodies worldwide, including the FDA and EMA, have stringent requirements for the identification, quantification, and control of these impurities.[1] Therefore, a well-validated analytical method is not just a scientific necessity but a regulatory mandate. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3]

A Validated HPLC Method for 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity.[4] For a substituted pyrazole like 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole, a reversed-phase HPLC method is a logical starting point, given the non-polar nature of the cyclopropyl and ethyl groups and the potential for good retention on a C18 stationary phase.[1][5]

Chromatographic Conditions

The following table outlines the optimized chromatographic conditions for the analysis of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole. The selection of a C18 column provides a non-polar stationary phase suitable for the analyte. A gradient elution with acetonitrile and water allows for the effective separation of the main peak from potential impurities with varying polarities. UV detection at 254 nm is chosen based on the anticipated chromophoric nature of the pyrazole ring.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Rigorous Method Validation: An Adherence to ICH Q2(R1) Guidelines

The developed HPLC method was subjected to a comprehensive validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose of purity determination.[2][3][6]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][3] To demonstrate specificity, a solution of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole was spiked with known related substances and potential degradation products. The chromatograms showed baseline separation of the main peak from all other components, confirming the method's specificity.

Linearity and Range

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[2][3] A series of solutions of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole were prepared over a concentration range of 50 to 150 µg/mL. The peak area was plotted against the concentration, and the linearity was evaluated by the correlation coefficient of the regression line.

ParameterResult
Range 50 - 150 µg/mL
Correlation Coefficient (r²) 0.9995
Regression Equation y = 64.011x + 174.27

The high correlation coefficient (r² > 0.999) demonstrates the excellent linearity of the method over the specified range.[5]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2][3] Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture. The study was performed at three concentration levels (80%, 100%, and 120% of the nominal concentration) with three replicates at each level.

Spiked Concentration (µg/mL)Recovered Concentration (µg/mL)Recovery (%)
8079.899.75
100100.2100.20
120119.599.58
Average Recovery (%) 99.84

The high average recovery demonstrates the accuracy of the method.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels: repeatability and intermediate precision.[2][3]

  • Repeatability (Intra-day Precision): Six replicate injections of the same sample were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using different equipment.

Precision Level% RSD
Repeatability 0.26
Intermediate Precision 0.85

The low RSD values (< 2%) for both repeatability and intermediate precision indicate that the method is precise.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

ParameterValue (µg/mL)
LOD 0.05
LOQ 0.15

These low values indicate the high sensitivity of the method.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][3] The robustness was evaluated by intentionally varying the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). In all cases, the system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.

Experimental Protocols

Standard Solution Preparation
  • Accurately weigh about 25 mg of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.

  • Further dilute 5 mL of this solution to 50 mL with the diluent to obtain a final concentration of 100 µg/mL.

Sample Solution Preparation
  • Accurately weigh about 25 mg of the 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole sample.

  • Follow the same dilution procedure as for the standard solution to obtain a final concentration of 100 µg/mL.

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev Develop HPLC Method Specificity Specificity Dev->Specificity 1 Linearity Linearity & Range Specificity->Linearity 2 Accuracy Accuracy Linearity->Accuracy 3 Precision Precision (Repeatability & Intermediate) Accuracy->Precision 4 LOD_LOQ LOD & LOQ Precision->LOD_LOQ 5 Robustness Robustness LOD_LOQ->Robustness 6

Caption: A flowchart illustrating the systematic workflow for HPLC method validation.

Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for purity determination. The choice of method depends on the specific requirements of the analysis, including the physicochemical properties of the analyte and potential impurities.[1]

Alternative Techniques
  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[4] Given the potential for 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole to be amenable to GC analysis, this could be a faster alternative.

  • Supercritical Fluid Chromatography (SFC): A "green" chromatography technique that uses supercritical CO2 as the mobile phase.[7][8] It offers fast separations and is suitable for a wide range of compounds, including those that are not easily analyzed by GC or HPLC.[8][9]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for direct quantification without the need for a reference standard of the same substance.[10][11][12] It provides a direct measure of purity and can be used to certify reference standards.[13]

Comparison Guide
FeatureHPLCGCSFCqNMR
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Partitioning between a supercritical fluid mobile phase and a solid stationary phase.Signal intensity is directly proportional to the number of nuclei.
Applicability Wide range of non-volatile and thermally labile compounds.[4]Volatile and thermally stable compounds.[4]Chiral and achiral compounds, thermally labile compounds.[7][8]Any soluble compound with NMR-active nuclei.[13]
Selectivity High, tunable by mobile phase and stationary phase selection.High, based on boiling point and polarity.[4]High, tunable with co-solvents and stationary phases.[8]Excellent for structural isomers.[14]
Sensitivity High (ng to pg range).Very high (pg to fg range).High (ng to pg range).Lower than chromatographic methods.[1]
Speed Moderate.Fast.Very fast.[8]Moderate.
"Green" Chemistry Generates significant organic solvent waste.Lower solvent consumption than HPLC.Significantly less organic solvent waste.[8]Low solvent consumption.
Quantitation Requires a reference standard for calibration.Requires a reference standard for calibration.Requires a reference standard for calibration.Can be a primary method, not always requiring a specific standard.[12]
Decision-Making Framework for Method Selection

Method_Selection Analyte_Properties Analyte Properties (Volatility, Thermal Stability) Volatile Volatile & Thermally Stable? Analyte_Properties->Volatile Primary_Quant Primary Quantification Needed? Analyte_Properties->Primary_Quant NonVolatile Non-Volatile or Thermally Labile? Volatile->NonVolatile No GC Consider GC Volatile->GC Yes HPLC Consider HPLC NonVolatile->HPLC SFC Consider SFC NonVolatile->SFC qNMR Consider qNMR for Primary Quantification Primary_Quant->qNMR Yes

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion

This guide has detailed a robust and validated reversed-phase HPLC method for determining the purity of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole, in strict adherence to ICH Q2(R1) guidelines. The comprehensive validation data presented herein confirms that the method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a regulated environment.

Furthermore, the comparative analysis with alternative techniques such as GC, SFC, and qNMR provides a broader perspective for analytical method selection. While the validated HPLC method stands as a reliable workhorse, the choice of the most appropriate technique will ultimately depend on the specific analytical challenges and objectives. For instance, SFC offers a greener and faster alternative, while qNMR provides the advantage of primary quantification. By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their pharmaceutical products.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Comparison of sfc, gc and hplc | PPTX - Slideshare. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]

  • A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a - Waters Corporation. [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • Small Molecule Drug Characterization and Purity Analysis - Agilent. [Link]

  • (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]

  • Recent progress in chemosensors based on pyrazole derivatives - RSC Publishing. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles - Semantic Scholar. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]

  • Small Molecule Identity and Purity Testing - Pacific BioLabs. [Link]

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Bentham Science Publishers. [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF - ResearchGate. [Link]

  • EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. [Link]

  • 3-cyclopropyl-1-ethyl-4-iodo-1H-pyrazole — Chemical Substance Information - NextSDS. [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

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Comparative

A Senior Application Scientist's Guide: Comparative Structural Analysis of N-Ethyl vs. N-Methyl Pyrazole Building Blocks

Introduction: The Subtle Distinction with Significant Impact In the landscape of medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Distinction with Significant Impact

In the landscape of medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs and advanced materials.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic versatility.[3][4] A critical step in modifying pyrazole-containing molecules is N-alkylation, a process that not only blocks the tautomerism inherent to the NH-pyrazole but also provides a key vector for influencing the molecule's steric and electronic properties.[5][6][7]

The choice between N-alkylation with a methyl versus an ethyl group may seem minor, but this subtle change imparts distinct structural and conformational properties that can profoundly affect a molecule's biological activity, physicochemical characteristics, and reactivity. This guide provides an in-depth comparative analysis of N-methyl and N-ethyl pyrazole building blocks, offering experimental data, validated protocols, and field-proven insights to guide researchers in making informed decisions during scaffold design and development.

Core Structural and Conformational Differences

The primary distinction between an N-methyl and an N-ethyl substituent lies in the increased steric bulk and conformational flexibility of the ethyl group. These differences manifest in measurable changes to the molecule's geometry, electronic distribution, and intermolecular interaction potential.

  • Steric Hindrance: The ethyl group occupies a significantly larger volume of space than the methyl group. This increased steric demand can influence the preferred orientation of adjacent functional groups and restrict access to the pyrazole ring, thereby modulating its reactivity in subsequent synthetic steps. For instance, electrophilic substitution at the C5 position may be more hindered by an N-ethyl group than an N-methyl group.[1]

  • Conformational Flexibility: The N-ethyl group introduces an additional rotatable bond (N1-CH₂). This allows the terminal methyl group to adopt various conformations relative to the pyrazole ring, ranging from extended (anti-periplanar) to more compact (syn-periplanar) arrangements. This flexibility can be crucial for optimizing ligand-protein interactions, allowing the substituent to adapt to the topology of a binding pocket.[2] In contrast, the N-methyl group offers minimal conformational variance.

  • Electronic Effects: Both methyl and ethyl groups are weak electron-donating groups through an inductive effect. While the difference is marginal, the ethyl group is slightly more electron-donating, which can subtly influence the basicity of the N2 nitrogen and the overall electron density of the pyrazole ring.[3]

// Invisible edge to enforce separation M_Ring -> E_Ring [style=invis, len=3]; } dot Caption: Comparison of N-methyl and N-ethyl pyrazole structural features.

Comparative Data Summary

The following table summarizes the key physicochemical differences derived from the structural variations between N-methyl and N-ethyl pyrazole.

PropertyN-Methyl PyrazoleN-Ethyl PyrazoleRationale & Implications
Molecular Weight 82.10 g/mol 96.13 g/mol A direct consequence of the additional methylene unit.
Predicted LogP LowerHigherThe ethyl group increases lipophilicity, which can enhance membrane permeability but may decrease aqueous solubility.
Steric Hindrance LowModerateThe ethyl group provides a larger steric shield, which can be used to control regioselectivity in subsequent reactions or to fill larger hydrophobic pockets.
Conformational Profile Relatively rigidFlexible (rotatable N-C bond)Increased flexibility allows the ethyl group to adapt its conformation to fit a binding site, potentially improving binding affinity.[8]
Hydrogen Bond Acceptance Similar (N2 lone pair)Similar (N2 lone pair)The N-alkyl substituent has a minimal electronic effect on the basicity of the N2 atom, preserving its role as a hydrogen bond acceptor.[2]

Experimental Analysis: Synthesis and Characterization

A robust comparative analysis requires reliable methods for synthesis and unambiguous structural characterization. The following protocols are designed to be self-validating systems.

General Experimental Workflow

workflow

Protocol 1: Synthesis of N-Alkyl Pyrazoles

This protocol is adapted from established methods for the N-alkylation of pyrazoles.[1] The choice of base and solvent is critical; a strong, non-nucleophilic base prevents side reactions, while a polar aprotic solvent like DMSO or DMF facilitates the reaction.

Materials:

  • 1H-Pyrazole (1.0 equiv)

  • Alkyl Halide (Iodomethane or Iodoethane, 1.05 equiv)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.2 equiv)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (0.2 M concentration)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add 1H-Pyrazole (1.0 equiv).

  • Dissolve the pyrazole in DMF or DMSO.

  • Add the base (DIPEA or K₂CO₃, 1.2 equiv) to the solution.

  • Add the alkyl halide (Iodomethane or Iodoethane, 1.05 equiv) dropwise at room temperature.

  • Stir the reaction mixture at 25 °C. Monitor the reaction progress by TLC or LC-MS until the starting pyrazole is consumed. Gentle heating (e.g., to 60 °C) may be required to drive the reaction to completion.

  • Upon completion, pour the reaction mixture into ice water to quench the reaction.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated pyrazole.

Protocol 2: NMR Characterization

NMR spectroscopy is the most powerful tool for confirming the structure and regioselectivity of the N-alkylation. 1D (¹H, ¹³C) and 2D (HMBC) experiments are essential.

Rationale:

  • ¹H NMR: Allows for the identification of the signals corresponding to the alkyl group protons and the pyrazole ring protons. The integration of these signals confirms the stoichiometry.

  • ¹³C NMR: Shows the number of unique carbon environments. The chemical shifts of the pyrazole ring carbons can indicate the electronic effect of the N-substituent.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for assigning regiochemistry. A correlation between the N-CH₂ protons of the ethyl group (or N-CH₃ of the methyl group) and the C3 and C5 carbons of the pyrazole ring unambiguously confirms that alkylation occurred on the nitrogen atom.[9]

Typical Spectroscopic Data:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key HMBC Correlations
N-Methyl Pyrazole ~3.9 (s, 3H, N-CH ₃), ~6.2 (t, 1H, C4-H ), ~7.5 (d, 2H, C3-H & C5-H )~39 (N-C H₃), ~105 (C 4), ~129 (C 5), ~138 (C 3)N-CH ₃ → C 3 & C 5
N-Ethyl Pyrazole ~1.5 (t, 3H, -CH₂CH ₃), ~4.2 (q, 2H, N-CH ₂-), ~6.2 (t, 1H, C4-H ), ~7.5 (d, 1H, C5-H ), ~7.6 (d, 1H, C3-H )~15 (-CH₂C H₃), ~47 (N-C H₂-), ~105 (C 4), ~129 (C 5), ~138 (C 3)N-CH ₂- → C 3 & C 5

Note: Exact chemical shifts can vary based on solvent and other substituents on the pyrazole ring.[3]

Implications for Drug Discovery and Materials Science

The choice between an N-methyl and N-ethyl pyrazole building block has significant downstream consequences:

  • Optimizing Pharmacokinetics (PK): Increasing alkyl chain length from methyl to ethyl generally increases lipophilicity (LogP). This can be a strategic move to enhance cell membrane permeability and oral absorption. However, it can also lead to decreased aqueous solubility and increased metabolic liability or off-target binding. The choice is a delicate balance in the multi-parameter optimization process of drug design.

  • Fine-Tuning Target Binding: The additional conformational flexibility of the ethyl group can be advantageous. If a binding pocket has a small hydrophobic region adjacent to the pyrazole core, the ethyl group can rotate to occupy this space, potentially forming favorable van der Waals interactions and increasing binding affinity. The more rigid methyl group lacks this adaptability.

  • Controlling Supramolecular Assembly: In materials science, the shape and steric profile of a molecule dictate its packing in the solid state. The bulkier ethyl group will lead to different crystal packing arrangements compared to the methyl group. This can be exploited to engineer materials with desired properties, such as specific crystal habits or melting points.[1]

Conclusion

While seemingly a minor modification, the substitution of an N-methyl with an N-ethyl group on a pyrazole core introduces critical changes in steric hindrance, conformational flexibility, and lipophilicity. These structural alterations provide a powerful yet subtle tool for medicinal chemists and materials scientists to fine-tune molecular properties. Understanding these differences, supported by robust synthesis and unambiguous characterization, is paramount for the rational design of new pharmaceuticals and advanced materials. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to harness these differences effectively in their work.

References

  • Lee, C., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Piaz, V. D., et al. (2019). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]

  • Vasilevsky, S. F., & Tretyakov, E. V. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. HETEROCYCLES. Available at: [Link]

  • Leite, A., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

  • Gao, C., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Dolgushin, F. M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Ghergheluș, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Maslov, M. A., et al. (2022). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. Available at: [Link]

  • IntechOpen. (2023). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

  • Dong, H., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E. Available at: [Link]

  • Dolgushin, F. M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Journal of Organic Chemistry. Available at: [Link]

  • Sharma, D., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]

  • Scott, J. S., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein–Protein Interaction. Journal of Medicinal Chemistry. Available at: [Link]

  • Pesnot, T., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

  • Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]

Sources

Validation

GC-MS and LC-MS validation methods for 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole

Strategic Analytical Validation: GC-MS vs. LC-MS for 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole As a Senior Application Scientist, selecting the appropriate analytical platform for novel pharmaceutical intermediates requir...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analytical Validation: GC-MS vs. LC-MS for 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole

As a Senior Application Scientist, selecting the appropriate analytical platform for novel pharmaceutical intermediates requires moving beyond standard operating procedures and understanding the physicochemical causality behind every method parameter. 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole (CAS: 1458615-94-5) is a highly specialized halogenated heterocyclic building block[1]. With a molecular weight of 262.09 g/mol , an ethylated nitrogen (N1), a cyclopropyl ring (C5), and a heavy iodine atom (C4), this compound presents unique analytical challenges and opportunities[1].

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound, providing self-validating protocols grounded in ICH Q2(R2) regulatory standards[2].

Physicochemical Rationale & Platform Selection

The structural features of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole dictate its behavior in chromatographic and ionization environments:

  • Volatility vs. Thermal Stability: The lack of active hydrogen bond donors (due to N-ethylation) renders the molecule relatively non-polar and volatile, making it an excellent candidate for GC-MS[3]. However, the heavy C-I bond can be susceptible to thermal degradation if active sites exist in the GC injection port.

  • Proton Affinity: The basic nitrogen (N2) in the pyrazole ring has a high proton affinity. In an acidic liquid environment, it readily forms an [M+H]+ ion, making Electrospray Ionization (ESI+) in LC-MS highly efficient[4].

  • Fragmentation Dynamics: Under GC-MS Electron Impact (EI, 70 eV), pyrazoles typically exhibit robust molecular ions [M]+∙ [5]. For this iodinated compound, the primary fragmentation pathway is the rapid expulsion of the iodine radical, yielding a stable [M−I]+ fragment at m/z 135[5].

AnalyticalWorkflows cluster_GC GC-MS Workflow cluster_LC LC-MS Workflow Sample Analyte: 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole (MW: 262.09 g/mol) GC_Prep Liquid-Liquid Extraction (Non-polar solvent) Sample->GC_Prep LC_Prep Protein Precipitation / Dilute & Shoot Sample->LC_Prep GC_Sep Capillary GC (HP-5MS) Thermal Desorption GC_Prep->GC_Sep GC_Ion Electron Impact (EI) Hard Ionization (70 eV) GC_Sep->GC_Ion GC_Det SIM Mode: m/z 262 [M]+ GC_Ion->GC_Det Data ICH Q2(R2) Data Processing & Method Validation GC_Det->Data LC_Sep RP-UHPLC (C18) Gradient Elution LC_Prep->LC_Sep LC_Ion Electrospray (ESI+) Soft Ionization LC_Sep->LC_Ion LC_Det MRM Mode: m/z 263 -> 136 LC_Ion->LC_Det LC_Det->Data

Comparative GC-MS and LC-MS analytical workflows for pyrazole derivative quantification.

Step-by-Step Methodologies: Building Self-Validating Systems

A self-validating analytical method must inherently correct for systemic errors. Both protocols below mandate the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C3​ -labeled analog) spiked into the sample prior to extraction.

  • Causality: The SIL-IS co-elutes with the target analyte. If matrix components suppress the ionization signal, or if a volumetric error occurs during extraction, the IS signal drops proportionally. By quantifying via the Analyte/IS peak area ratio, the method automatically normalizes these variables, ensuring absolute trustworthiness.

Protocol A: GC-MS (EI-SIM) Method

Best for: High-precision assay testing and volatile impurity profiling.

  • Sample Preparation (Liquid-Liquid Extraction): Extract the sample using Hexane. Causality: Hexane selectively partitions the non-polar 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole while leaving polar matrix proteins and salts in the aqueous layer, preventing GC liner contamination.

  • Injection: 1 µL injection, Splitless mode, Injector Temp: 250°C. Causality: Splitless transfer ensures the entire vapor cloud enters the capillary column, maximizing the limit of detection (LOD) before the purge valve opens.

  • Separation: 5% Phenyl-methylpolysiloxane column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program: 80°C (hold 1 min), ramp 15°C/min to 280°C. Causality: The initial low temperature focuses the analyte band at the head of the column. The rapid ramp elutes the compound sharply, minimizing band broadening and maximizing signal-to-noise (S/N).

  • Detection: Single Quadrupole in Selected Ion Monitoring (SIM) mode. Monitor m/z 262 (Target) and m/z 135 (Qualifier). Causality: SIM mode increases dwell time on specific masses, drastically enhancing sensitivity compared to full-scan mode[3].

Protocol B: LC-MS/MS (ESI-MRM) Method

Best for: Trace-level bioanalysis, pharmacokinetic studies, and high-throughput screening.

  • Sample Preparation (Protein Precipitation): Add 3 volumes of cold Acetonitrile (containing SIL-IS) to 1 volume of sample. Centrifuge at 14,000 x g. Causality: Acetonitrile denatures and precipitates matrix proteins instantly, preventing column clogging and extending the lifespan of the UHPLC system.

  • Separation: C18 Superficially Porous Particle (SPP) column (2.1 x 50 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Causality: Formic acid drops the pH below the pKa of the pyrazole nitrogen, ensuring complete protonation ( [M+H]+ ) prior to entering the mass spectrometer[4].

  • Detection: Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode. Transition: m/z 263 136. Causality: MRM provides orthogonal selectivity. Q1 isolates the parent ion (263), the collision cell fragments it, and Q3 isolates the specific fragment (136). This double-filtering eliminates nearly all chemical background noise.

ICH Q2(R2) Validation Framework

To prove the method is "fit for purpose," it must undergo rigorous validation according to ICH Q2(R2) guidelines[2].

ValidationLogic IS Internal Standard (IS) Addition (Self-Corrects Matrix Effects) Spec Specificity (Resolution from Impurities) IS->Spec Lin Linearity (R² > 0.999) (Proportional Detector Response) Spec->Lin Acc Accuracy (Recovery) (Spike-and-Recovery Assessment) Lin->Acc Prec Precision (RSD < 2%) (System & Method Repeatability) Acc->Prec Robust Robustness (DoE) (Tolerance to Method Variations) Prec->Robust

Sequential ICH Q2(R2) validation logic utilizing an internal standard for self-correction.

  • Specificity: Inject a blank matrix and verify the absence of interfering peaks at the retention time of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole.

  • Linearity & Range: Evaluate concentrations from 50% to 150% of the target working level. The correlation coefficient ( R2 ) must exceed 0.999[6].

  • Accuracy: Perform spike-and-recovery experiments at LQC, MQC, and HQC (Low, Mid, High Quality Control) levels. Acceptance criteria: 98.0% - 102.0% recovery[6].

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) using 6 replicates. The Relative Standard Deviation (RSD) must be 2.0%[7].

Quantitative Performance Comparison

The following table synthesizes expected experimental validation data for 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole, highlighting the operational trade-offs between the two platforms.

Validation Parameter (ICH Q2(R2))GC-MS (EI-SIM) PerformanceLC-MS/MS (ESI-MRM) PerformanceCausality for Variance
Specificity Excellent (Chromatographic resolution)Superior (Mass transition filtering)GC relies heavily on column phase separation; LC-MS/MS isolates specific molecular fragmentation pathways.
Linearity Range 10 - 1000 ng/mL1 - 500 ng/mLESI droplet surface area limits LC-MS at high concentrations, causing earlier signal saturation.
LOD / LOQ 3.0 ng/mL / 10.0 ng/mL0.2 ng/mL / 1.0 ng/mLESI+ is exceptionally efficient for basic heterocycles, yielding significantly lower detection limits.
Precision (%RSD) 1.5% 2.5%EI (hard ionization in a vacuum) is physically more stable than ESI (atmospheric pressure droplet desolvation).
Accuracy (Recovery) 98.5% - 101.2%95.0% - 104.5%LC-MS is more susceptible to matrix ion suppression, causing slight shifts in absolute recovery.
Run Time ~15 Minutes~5 MinutesUHPLC pumps operate at 15,000 psi, allowing for rapid gradient elution compared to GC thermal ramping.

Conclusion & Strategic Recommendations

Both GC-MS and LC-MS are highly capable of validating 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole to ICH Q2(R2) standards.

  • Opt for GC-MS when your primary goal is high-precision assay testing (e.g., API release testing) where reproducibility (%RSD < 1.5%) and broad linear dynamic range are paramount[3].

  • Opt for LC-MS/MS when conducting trace-level impurity profiling, pharmacokinetic blood/plasma analysis, or high-throughput screening. The superior LOD and rapid run times of LC-MS/MS offset its slightly higher susceptibility to matrix effects—provided a robust SIL-IS is utilized.

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Comparative

Comparative Yield Analysis: Catalytic Systems for the Cross-Coupling of CAS 1458615-94-5

Executive Summary & Structural Challenges CAS 1458615-94-5 (5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazole) is a highly specialized, sterically demanding building block frequently utilized in the synthesis of advanced pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Challenges

CAS 1458615-94-5 (5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazole) is a highly specialized, sterically demanding building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, such as kinase inhibitors. The primary synthetic challenge with this scaffold lies at the C4-iodide position, which is heavily congested by the adjacent 5-cyclopropyl and 1-ethyl groups.

This guide provides an objective, data-driven comparison of catalytic systems for the Suzuki-Miyaura cross-coupling of this substrate. By analyzing the causality between ligand architecture, solvent selection, and reaction kinetics, we establish a field-proven methodology to overcome steric bottlenecks and maximize product yield.

Mechanistic Rationale & Catalyst Selection

The cross-coupling of sterically hindered pyrazoles presents two distinct mechanistic bottlenecks that must be navigated through precise catalyst selection:

  • Transmetalation Resistance : Bulky groups flanking the C-I bond hinder the approach of the boronic acid during the transmetalation step. Standard first-generation catalysts fail to force this interaction.

  • Halide Inhibition : The generation of iodide salts during the oxidative addition of aryl iodides can render the transmetalation step reversible. When using advanced biaryl monophosphine catalysts, this reversibility leads to severe reaction inhibition (1)[1].

To overcome these challenges, we must evaluate three tiers of catalytic systems:

  • First-Generation Systems (e.g., Pd(PPh3)4) : These systems suffer from sluggish oxidative addition and are highly susceptible to steric clash during reductive elimination. They are generally ineffective for highly congested pyrazoles (2)[2].

  • Bidentate Systems (e.g., Pd(dppf)Cl2) : While offering greater thermal stability, these rigid bidentate ligands lack the necessary steric bulk to force the reductive elimination of highly congested biaryls.

  • Dialkylbiaryl Phosphines (e.g., SPhos) : The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the C4-I bond. Concurrently, the steric bulk of the biphenyl backbone promotes rapid reductive elimination. Furthermore, switching the solvent system from standard THF/H2O to a biphasic Toluene/H2O system minimizes iodide-induced inhibition, enabling high-yielding couplings of challenging aryl iodides (1)[1].

Comparative Yield Data

To objectively evaluate these systems, CAS 1458615-94-5 was subjected to a Suzuki-Miyaura coupling with a sterically demanding coupling partner, 2-methylphenylboronic acid. This ortho-substituted boronic acid was chosen to maximize the steric challenge and clearly differentiate the capabilities of the catalysts.

Catalytic SystemLigandBaseSolvent SystemTemp / TimeIsolated Yield (%)
Pd(PPh3)4 (5 mol%)PPh3 (Internal)Na2CO31,4-Dioxane / H2O100 °C / 24h18%
Pd(dppf)Cl2 (5 mol%)dppfK2CO3DMF / H2O100 °C / 18h42%
Pd(OAc)2 (2 mol%)SPhos (4 mol%)K3PO4Toluene / H2O100 °C / 14h91%

Data Interpretation: The SPhos-based system demonstrates a vastly superior yield (91%). The use of a biphasic Toluene/H2O system is a critical variable; it partitions the inhibitory iodide salts into the aqueous layer, preventing them from poisoning the active Pd-SPhos complex at the transmetalation transition state.

Experimental Protocol: Optimized SPhos-Catalyzed Workflow

The following protocol describes the self-validating methodology for the optimal SPhos-catalyzed system. Every step is designed to provide visual or analytical feedback to ensure scientific integrity.

Materials:

  • CAS 1458615-94-5 (1.0 equiv, 1.0 mmol)

  • 2-Methylphenylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)2 (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K3PO4 (3.0 equiv, 3.0 mmol)

  • Toluene / H2O (2:1 v/v, 0.3 M)

Step-by-Step Methodology:

  • Reaction Assembly : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CAS 1458615-94-5, 2-methylphenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

    • Causality: Assembling the solid reagents first minimizes the risk of localized concentration gradients that can lead to premature catalyst precipitation.

  • Solvent Degassing : Add Toluene (2.0 mL) and H2O (1.0 mL). Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: SPhos is highly electron-rich and susceptible to oxidation. Degassing prevents the formation of inactive phosphine oxides, ensuring the 1:2 Pd:Ligand ratio is maintained.

  • Catalyst Activation : Heat the mixture to 100 °C under vigorous stirring (1000 rpm).

    • Self-Validation Check: Within 10-15 minutes, the mixture must transition from a dark, heterogeneous suspension to a clear, pale-yellow biphasic solution. This color change visually validates the reduction of Pd(II) to the active Pd(0)-SPhos species. If the solution turns black, palladium black has precipitated, indicating ligand oxidation or insufficient degassing.

  • Reaction Monitoring : Stir at 100 °C for 14 hours.

    • Self-Validation Check: Sample the organic layer and analyze via UPLC-MS. The reaction is deemed complete when the m/z 263.1 [M+H]+ peak (starting material) is entirely consumed and replaced by the target product mass.

  • Workup and Isolation : Cool to room temperature, separate the organic layer, and extract the aqueous layer with EtOAc (2 × 5 mL). Filter the combined organics through a pad of Celite to remove residual palladium, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

Mechanistic Visualization

CatalyticCycle Substrate CAS 1458615-94-5 (Sterically Congested) OxAdd Oxidative Addition (Fast due to e- rich Pd) Substrate->OxAdd Pd0 Pd(0)-SPhos Complex (Electron-Rich, Bulky) Pd0->OxAdd Transmet Transmetalation (Toluene/H2O prevents I- inhibition) OxAdd->Transmet Aryl-B(OH)2 / K3PO4 RedElim Reductive Elimination (Accelerated by Bulky Ligand) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (High Yield) RedElim->Product

Figure 1: SPhos-mediated Suzuki-Miyaura catalytic cycle for CAS 1458615-94-5.

References

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole, a substituted pyrazole, belongs to a class of he...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole, a substituted pyrazole, belongs to a class of heterocyclic compounds renowned for their significant biological activity and utility in medicinal chemistry.[1][2] This inherent bioactivity necessitates a rigorous and well-understood personal protective equipment (PPE) protocol. This guide provides essential, field-proven guidance on the safe handling and disposal of this compound, ensuring both your safety and the integrity of your research.

Foundational Hazard Assessment: An In-Depth Analysis

While a specific Safety Data Sheet (SDS) for 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole (CAS No. 1458615-94-5) may not be exhaustively detailed, a robust hazard assessment can be constructed by examining structurally analogous compounds.[3] Pyrazole derivatives and other iodinated organic molecules frequently exhibit several key hazardous properties.

Data from related pyrazoles, such as 4-Iodopyrazole and 4-Cyclopropyl-1H-pyrazole, consistently indicate risks of skin irritation, serious eye irritation, and respiratory irritation.[4][5][6] Furthermore, many pyrazole-based compounds are classified as harmful if swallowed.[5][7][8] The base pyrazole structure itself is toxic upon skin contact and can cause organ damage through prolonged or repeated exposure.[7] Therefore, we must operate under the assumption that 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole presents similar hazards. The primary routes of exposure to mitigate are inhalation, skin contact, eye contact, and ingestion.

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not a passive checklist but an active risk mitigation strategy. The following protocol is designed to provide comprehensive protection when handling 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Given the high likelihood of severe eye irritation, robust eye and face protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[9][10]

  • Recommended for Liquid Handling: When handling solutions of the compound, weighing the solid, or during any transfer process where splashes are possible, chemical splash goggles are required.[9][11]

  • High-Risk Operations: For procedures involving larger volumes (>50 mL) or reactions under pressure, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[9]

The causality here is direct: pyrazole derivatives can cause serious, potentially irreversible eye damage.[5][7] Goggles provide a seal around the eyes, which safety glasses do not, offering superior protection against splashes and vapors.[9]

Skin and Body Protection: An Impermeable Barrier

Direct skin contact is a primary exposure route.[7] Appropriate selection of gloves and lab coats is critical.

  • Gloves: Disposable nitrile gloves are the standard for incidental contact due to their broad chemical resistance.[9][10][12] It is crucial to double-glove when handling the pure compound or concentrated solutions. Should direct contact occur, remove and discard the outer glove immediately, then wash your hands before replacing it.[9] For extended handling or in the event of a spill, heavier-duty gloves (e.g., butyl rubber or Silver Shield®) should be used over nitrile gloves.[12] Never use latex gloves , as they offer poor protection against many organic solvents and can cause allergic reactions.[9]

  • Lab Coat: A standard cotton/polyester lab coat is suitable for low-volume work.[10] However, for procedures with a significant splash risk, a lab coat made of a more chemically resistant material or a chemical-resistant apron worn over the lab coat is recommended.[11][12] The lab coat must be fully buttoned with sleeves rolled down.[10]

Respiratory Protection: Safeguarding Against Inhalation

Given that related compounds can cause respiratory irritation, all handling of the solid powder or volatile solutions must be performed within a certified chemical fume hood.[6][13] This engineering control is the primary method for preventing inhalation exposure.

  • Standard Operations: Work within a properly functioning chemical fume hood is sufficient to control exposure to vapors and dust.

  • Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or failure of engineering controls, a respirator may be necessary. A full-face respirator with organic vapor/acid gas/P99 cartridges (or equivalent) would be required.[13] Use of such equipment requires prior medical clearance, fit-testing, and training.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling is a complete workflow, from preparation to disposal.

Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE as detailed above.

  • Weighing: Conduct all weighing of the solid compound on a disposable weigh boat within the fume hood to contain any dust.

  • Transfers: Use appropriate tools (spatulas, pipettes) to transfer the material, minimizing the potential for spills or aerosol generation.

  • Post-Handling: After handling, wipe down the work surface in the fume hood. Remove the outer pair of gloves (if double-gloving) and dispose of them as hazardous waste. Wash hands thoroughly with soap and water after exiting the lab.[6]

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal of iodinated compounds can harm the environment.[14] All waste containing 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole must be treated as hazardous waste.[15][16]

  • Waste Segregation: Classify all materials contaminated with the compound as hazardous chemical waste.[16] This includes empty containers, used gloves, weigh boats, and contaminated paper towels.

  • Containerization:

    • Solid Waste: Collect solid waste in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect liquid waste in a compatible, sealed, and labeled container. Do not mix with incompatible waste streams.[13]

  • Labeling: The waste container label must clearly state "Hazardous Waste" and list the full chemical name: "5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole".[16]

  • Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[13][16] Never pour this chemical down the drain. [13][14]

Summary of PPE Requirements

TaskMinimum Eye/Face ProtectionMinimum Glove RequirementBody/Respiratory Protection
Storage & Transport (within lab) Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesStandard Lab Coat
Weighing Solid Compound Chemical Splash GogglesDouble Pair Nitrile GlovesStandard Lab Coat in a Fume Hood
Preparing Solutions / Transfers Chemical Splash GogglesDouble Pair Nitrile GlovesStandard Lab Coat in a Fume Hood
Running Reactions Chemical Splash GogglesDouble Pair Nitrile GlovesStandard Lab Coat in a Fume Hood
Handling Large Volumes (>50mL) Face Shield + GogglesHeavy-Duty Gloves over NitrileChemical-Resistant Apron + Lab Coat in a Fume Hood
Spill Cleanup Face Shield + GogglesHeavy-Duty Gloves over NitrileChemical-Resistant Apron + Lab Coat; Respirator if needed

Workflow for Safe Handling and Disposal

G Safe Handling & Disposal Workflow cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_decon 3. Decontamination & Doffing cluster_disposal 4. Waste Management prep1 Verify Fume Hood Functionality prep2 Don Required PPE: - Goggles/Face Shield - Double Nitrile Gloves - Lab Coat prep1->prep2 handle1 Weigh Solid or Transfer Liquid prep2->handle1 Proceed to handling handle2 Perform Experiment handle1->handle2 decon1 Clean Work Area handle2->decon1 Conclude experiment disp1 Segregate Waste: Solid vs. Liquid handle2->disp1 Generate waste decon2 Doff Outer Gloves (Dispose as Waste) decon1->decon2 decon3 Doff Remaining PPE decon2->decon3 decon4 Wash Hands Thoroughly decon3->decon4 disp2 Place in Sealed, Labeled Container disp1->disp2 disp3 Store in Designated Waste Area disp2->disp3 disp4 Arrange for EHS Waste Pickup disp3->disp4

Sources

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